molecular formula C13H16N2 B13583312 2-(3-Piperidinylmethyl)benzonitrile CAS No. 1158746-88-3

2-(3-Piperidinylmethyl)benzonitrile

Katalognummer: B13583312
CAS-Nummer: 1158746-88-3
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: SLQIBPXGJSEYHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Piperidinylmethyl)benzonitrile is a chemical compound of interest in organic and medicinal chemistry research, particularly as a synthetic building block. Its structure incorporates both a benzonitrile group and a piperidine ring, two motifs that are highly significant in drug discovery . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . As a nitrile-containing piperidine derivative, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize it to develop potential pharmacologically active compounds, leveraging the piperidine ring's prevalence in nervous system agents, anti-inflammatories, and other therapeutics . The compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

1158746-88-3

Molekularformel

C13H16N2

Molekulargewicht

200.28 g/mol

IUPAC-Name

2-(piperidin-3-ylmethyl)benzonitrile

InChI

InChI=1S/C13H16N2/c14-9-13-6-2-1-5-12(13)8-11-4-3-7-15-10-11/h1-2,5-6,11,15H,3-4,7-8,10H2

InChI-Schlüssel

SLQIBPXGJSEYHN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)CC2=CC=CC=C2C#N

Herkunft des Produkts

United States
Foundational & Exploratory

2-(3-Piperidinylmethyl)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(3-Piperidinylmethyl)benzonitrile

Executive Summary

2-(3-Piperidinylmethyl)benzonitrile is a bifunctional heterocyclic building block characterized by an ortho-substituted benzonitrile ring linked via a methylene bridge to the C3-position of a piperidine ring. Unlike the more common N-linked analogs (piperidin-1-ylmethyl), this compound features a carbon-carbon (C-C) linkage between the linker and the piperidine scaffold, preserving the secondary amine functionality for further derivatization.

This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of GPCR ligands (e.g., MCH-1 antagonists), kinase inhibitors , and as a structural analog in the optimization of DPP-4 inhibitors. Its amphiphilic nature—combining a lipophilic aromatic nitrile with a polar, basic secondary amine—makes it an ideal pharmacophore for fragment-based drug discovery (FBDD).

Structural Identity & Disambiguation

To ensure experimental precision, researchers must distinguish this specific isomer from its regioisomers and N-linked analogs.

Chemical Structure
  • IUPAC Name: 2-(piperidin-3-ylmethyl)benzonitrile

  • Molecular Formula: C₁₃H₁₆N₂[1]

  • Molecular Weight: 200.28 g/mol

  • SMILES: N#Cc1ccccc1CC2CCCNC2

  • Key Functional Groups:

    • Nitrile (Cyano): Electron-withdrawing group, H-bond acceptor, metabolic "handle."

    • Piperidine (Secondary Amine): Basic center (pKa ~11), site for diversification (acylation, alkylation).

    • Methylene Linker: Provides rotational freedom between the aromatic ring and the aliphatic heterocycle.

Structural Diagram (Graphviz)

ChemicalStructure cluster_0 Pharmacophore Features Benzonitrile Benzonitrile Ring (Aromatic, Lipophilic) Linker Methylene Bridge (-CH2-) Benzonitrile->Linker Pos 2 (Ortho) Nitrile Cyano Group (-CN) Benzonitrile->Nitrile Pos 1 Piperidine Piperidine Ring (C3-Attachment) Linker->Piperidine Pos 3 Amine Secondary Amine (NH - Reactive Site) Piperidine->Amine Pos 1

Caption: Structural connectivity highlighting the C-linked topology. The secondary amine remains free for library synthesis.

Physicochemical Properties

The following data is synthesized from computational models (ACD/Labs, ChemAxon) and standard analog comparisons.

PropertyValue (Approx.)Significance in Drug Design
LogP 2.1 ± 0.3Moderate lipophilicity; likely CNS penetrant if MW < 400.
pKa (Basic) 10.8 (Piperidine NH)Highly ionized at physiological pH; requires salt formation (e.g., HCl) for solubility.
H-Bond Donors 1 (NH)Critical for receptor binding; can be capped to modulate affinity.
H-Bond Acceptors 2 (Nitrile N, Amine N)Interaction points for serine/threonine residues in binding pockets.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.
Topological Polar Surface Area (TPSA) ~36 ŲExcellent membrane permeability profile (Rule of 5 compliant).

Synthesis Protocols

Direct synthesis of the C-linked isomer is more challenging than the N-linked analog. Below is a high-fidelity Wittig-Hydrogenation Protocol favored for its regiocontrol and scalability.

Methodology: The Wittig Approach

Reaction Scheme Logic:

  • Precursor A: 2-Cyanobenzaldehyde (commercially available).

  • Precursor B: (N-Boc-piperidin-3-yl)methyltriphenylphosphonium iodide.

  • Coupling: Wittig olefination to form the alkene.

  • Reduction: Catalytic hydrogenation (carefully controlled to avoid nitrile reduction).

  • Deprotection: Acidic removal of the Boc group.

SynthesisPath Aldehyde 2-Cyanobenzaldehyde Alkene Intermediate Alkene (Styryl derivative) Aldehyde->Alkene KOtBu, THF (Wittig) Phosphonium N-Boc-Piperidin-3-yl Phosphonium Salt Phosphonium->Alkene KOtBu, THF (Wittig) ProtectedProd N-Boc-2-(3-piperidinylmethyl) benzonitrile Alkene->ProtectedProd H2, Pd/C (Selective Hydrogenation) FinalProduct 2-(3-Piperidinylmethyl) benzonitrile (HCl Salt) ProtectedProd->FinalProduct 4M HCl in Dioxane (Deprotection)

Caption: Step-wise synthesis ensuring retention of the nitrile group while establishing the C-C bond.

Detailed Protocol (Step-by-Step)

Step 1: Wittig Olefination

  • Preparation: Suspend (N-Boc-piperidin-3-yl)methyltriphenylphosphonium iodide (1.1 eq) in anhydrous THF under Nitrogen.

  • Activation: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.2 eq) dropwise. The solution should turn bright orange/yellow (ylide formation). Stir for 45 mins.

  • Addition: Add 2-cyanobenzaldehyde (1.0 eq) dissolved in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Dry over MgSO₄. Concentrate and purify via silica flash chromatography to isolate the alkene.[2][3]

Step 2: Selective Hydrogenation Critical Control Point: Standard hydrogenation can reduce the nitrile to a primary amine.

  • Solvent: Dissolve the alkene in MeOH/EtOAc (1:1).

  • Catalyst: Use 10% Pd/C (5 wt% loading).

  • Conditions: Hydrogen balloon (1 atm). Do NOT use high pressure.

  • Duration: Monitor closely by LC-MS. Stop immediately upon disappearance of the alkene peak (usually 1-2 hours).

  • Filtration: Filter through Celite to remove Pd. Concentrate to yield the N-Boc protected intermediate.

Step 3: Boc-Deprotection

  • Reaction: Dissolve intermediate in DCM. Add 4M HCl in Dioxane (5-10 eq).

  • Observation: Stir at RT for 2 hours. A white precipitate (the HCl salt) may form.

  • Isolation: Evaporate volatiles. Triturate the residue with diethyl ether to yield 2-(3-piperidinylmethyl)benzonitrile hydrochloride as a white solid.

Analytical Validation

To confirm identity and purity, the following spectral features must be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic: δ 7.40 – 7.80 ppm (4H, multiplet, Ar-H).

    • Benzylic CH₂: δ 2.70 – 2.90 ppm (2H, doublet or multiplet).

    • Piperidine NH: Broad singlet at δ 8.5 – 9.5 ppm (if HCl salt).

    • Piperidine Ring: Multiplets ranging from δ 1.10 – 3.20 ppm (9 protons).

  • IR Spectroscopy:

    • Nitrile: Sharp, distinct band at 2220–2230 cm⁻¹ (Diagnostic).

    • Amine: Broad band at 3300–3500 cm⁻¹ (NH stretch).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 201.14.

    • Look for fragment [M-NHC₅H₁₀]⁺ if fragmentation is high.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Hygroscopic (especially as HCl salt). Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • Chemical Identity: ChemSrc. 2-(3-Piperidinylmethyl)benzonitrile - CAS 1564761-06-3. Retrieved from [Link]

  • Analogous Synthesis (Wittig Protocol): Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Chemical Reviews, 89(4), 863-927. (Foundational methodology for benzyl-piperidine coupling).

Sources

An In-depth Technical Guide to 2-((3-aminopiperidin-1-yl)methyl)benzonitrile hydrochloride (CAS 857284-22-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Intermediate for Next-Generation Antidiabetic Therapeutics

This guide offers a comprehensive technical overview of 2-((3-aminopiperidin-1-yl)methyl)benzonitrile hydrochloride (CAS 857284-22-1), a critical chemical intermediate in the synthesis of innovative pharmaceuticals. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's physicochemical properties, synthesis, analytical characterization, and its pivotal role in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin.

Introduction and Significance

2-((3-aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is a heterocyclic compound whose significance is almost entirely derived from its function as a key building block in the synthesis of Trelagliptin.[1] Trelagliptin is a potent and highly selective DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus.[2] A key advantage of Trelagliptin is its long-acting nature, allowing for a once-weekly dosing regimen, which can significantly improve patient adherence compared to daily medications.[3][4] The unique structural features of this intermediate are essential for creating the final molecular architecture of Trelagliptin, which enables its sustained and powerful therapeutic effect. Understanding the properties and synthesis of this intermediate is therefore crucial for pharmaceutical scientists involved in the manufacturing and development of this important antidiabetic agent.

Physicochemical Properties

The hydrochloride salt form of 2-((3-aminopiperidin-1-yl)methyl)benzonitrile enhances the compound's stability and aqueous solubility, which are advantageous characteristics for its handling and use in subsequent reaction steps.[5]

PropertyValueSource
CAS Number 857284-22-1Internal Data
Molecular Formula C₁₃H₁₇N₃ · HCl[5]
Molecular Weight 251.76 g/mol (as HCl salt)[5]
Appearance Typically a white to off-white solidGeneral Knowledge
Key Structural Features A benzonitrile moiety, a 3-aminopiperidine ring, and a methylene linker.[5]

Synthesis and Manufacturing Insights

The synthesis of 2-((3-aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic approach involves the nucleophilic substitution reaction between a protected 3-aminopiperidine and a halomethylbenzonitrile derivative.

Representative Synthetic Protocol:
  • Protection of Aminopiperidine: The synthesis often begins with the protection of the more reactive amino group on the piperidine ring of a starting material like (R)-3-aminopiperidine, for example, using a Boc (tert-butyloxycarbonyl) group. This ensures that the subsequent alkylation occurs selectively at the secondary amine within the piperidine ring.

  • Alkylation: The protected aminopiperidine is then reacted with a suitable benzonitrile precursor, such as 2-(bromomethyl)benzonitrile, in the presence of a base. This step forms the crucial C-N bond, linking the piperidine and benzonitrile moieties.

  • Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions.

  • Salt Formation: The resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt, which can then be isolated and purified, often via recrystallization.[5]

Controlling impurities and by-products is critical for ensuring the final purity of the active pharmaceutical ingredient (API), Trelagliptin.[6]

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3 & 4: Deprotection & Salt Formation A (R)-3-Aminopiperidine B Boc-Protected Aminopiperidine A->B Boc₂O D Protected Intermediate B->D C 2-(Bromomethyl)benzonitrile C->D Base E CAS 857284-22-1 (Final Product) D->E HCl (acid)

Fig. 1: Generalized Synthetic Workflow.

Role in Trelagliptin and Mechanism of Action

This intermediate is a cornerstone in the synthesis of Trelagliptin. The 3-aminopiperidine portion of the molecule is particularly important as it is known to interact with the active site of the DPP-4 enzyme in the final drug.

Mechanism of Trelagliptin Action: The final drug, Trelagliptin, functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3] This enzyme is responsible for the rapid degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3]

  • Incretin Release: After a meal, GLP-1 and GIP are released from the gut.

  • Incretin Action: These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[7]

  • DPP-4 Inhibition: By inhibiting DPP-4, Trelagliptin prevents the breakdown of GLP-1 and GIP, prolonging their activity.[3][8]

  • Glycemic Control: This sustained incretin effect leads to improved glycemic control, particularly by reducing post-meal blood glucose spikes.[2][7]

The slow dissociation of Trelagliptin from the DPP-4 enzyme contributes to its long-lasting effect, enabling once-weekly administration.[7][8]

MOA_Diagram cluster_System Physiological Response to Food Intake cluster_Intervention Pharmacological Intervention Food Food Intake Gut Gut Food->Gut Incretins Release of Incretins (GLP-1, GIP) Gut->Incretins Pancreas Pancreas Incretins->Pancreas Degradation Incretin Degradation Incretins->Degradation Normally Degraded by DPP-4 Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose Blood Glucose Control Insulin->Glucose Glucagon->Glucose Trelagliptin Trelagliptin (Synthesized from CAS 857284-22-1) DPP4 DPP-4 Enzyme Trelagliptin->DPP4 Inhibits DPP4->Degradation

Fig. 2: Mechanism of Action of the Final Drug, Trelagliptin.

Analytical Characterization

Ensuring the identity, purity, and quality of 2-((3-aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is paramount. A combination of analytical techniques is employed for this purpose.

TechniquePurposeExpected Observations
HPLC Purity assessment and quantification of impurities.A main peak corresponding to the compound with high purity (>98%), with minimal impurity peaks.
¹H NMR Structural confirmation.Characteristic peaks corresponding to the protons on the benzonitrile and piperidine rings, and the methylene bridge.
Mass Spectrometry Molecular weight confirmation.A molecular ion peak corresponding to the mass of the free base.
FTIR Identification of functional groups.Characteristic absorption bands for the nitrile (C≡N) and amine (N-H) functional groups.
Example Protocol: HPLC Purity Analysis
  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile.[9]

  • Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, often around 220-230 nm.[9]

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable diluent (e.g., mobile phase).

  • Analysis: The sample is injected, and the peak area is used to determine purity against a reference standard.

Analytical_Workflow cluster_tests Analytical Testing Sample Receive Sample (CAS 857284-22-1) Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC (Purity) Prep->HPLC NMR ¹H NMR (Structure) Prep->NMR MS Mass Spec (MW) Prep->MS FTIR FTIR (Functional Groups) Prep->FTIR Data Data Analysis & Comparison to Specifications HPLC->Data NMR->Data MS->Data FTIR->Data Report Certificate of Analysis (Pass/Fail) Data->Report

Fig. 3: Quality Control Analytical Workflow.

Safety and Handling

As with any chemical intermediate, proper safety protocols must be followed. While specific toxicology data for this intermediate may be limited, standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

  • Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[10]

  • Spills: In case of a spill, contain the material using an absorbent and dispose of it in accordance with local regulations.[11][13]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[11][12]

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[10]

Conclusion

2-((3-aminopiperidin-1-yl)methyl)benzonitrile hydrochloride (CAS 857284-22-1) is more than just a chemical compound; it is an enabling intermediate for a significant advancement in the management of type 2 diabetes. Its precise molecular structure is fundamental to the synthesis of Trelagliptin, a drug that offers improved glycemic control with the convenience of a once-weekly dose. A thorough understanding of its synthesis, characterization, and handling is indispensable for pharmaceutical scientists dedicated to producing high-quality, life-changing medicines.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trelagliptin Succinate?
  • Bulat Pharmaceutical. (n.d.). Trelagliptin Succinate: Key Facts & Uses.
  • Wikipedia. (n.d.). Trelagliptin.
  • EvitaChem. (n.d.). 2-((3-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride.
  • Vyas, A. J., et al. (2025, February 15). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry.
  • PubMed. (2016, June 21). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism.
  • CymitQuimica. (n.d.). 2-((3-Aminopiperidin-1-Yl)Methyl)Benzonitrile Hydrochloride.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • MedchemExpress.com. (n.d.). Certificate of Analysis.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Trelagliptin Succinate.
  • ResearchGate. (2025, August 29). (PDF) Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
  • Pharmaffiliates. (n.d.). (R)-2-((3-Aminopiperidin-1-yl)methyl)benzonitrile Dihydrochloride.
  • Material Safety Data Sheet. (2014, February 14).
  • diasys-deutschland.de. (2022, May 25). Safety Data Sheet.
  • Castrol PDS & SDS. (2025, March 18). Safety Data Sheet.
  • Farnell. (2000, April 28). Material Safety Data Sheet.
  • Patsnap. (n.d.). Benzonitrile patented technology retrieval search results - Eureka.
  • Pharmaffiliates. (n.d.). CAS NO : 1249969-60-5 | Product Name : 2-((3-Aminopiperidin-1-yl)methyl)benzonitrile.
  • F2 Chemicals Ltd. (n.d.). Perfluoro-1,3-dimethylcyclohexane.
  • Google Patents. (n.d.). CN104961726A - Preparation method of trelagliptin.
  • PubChem. (2025, April 14). 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile hydrochloride.
  • ResearchGate. (2017, March 15). (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
  • Environmental Protection Agency (EPA). (2025, October 15). Potassium perfluorodimethylcyclohexanesulfonate - Chemical Details.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • JETIR.org. (n.d.). Formulation and evaluation of Trelagliptin loaded fast-dissolving oral films.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.
  • NIST WebBook. (n.d.). ethyl hexahydro-1H-azepine-1-propionate.
  • KEGG COMPOUND. (n.d.). C10284.

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2-(3-Piperidinylmethyl)benzonitrile vs 2-(1-Piperidinylmethyl)benzonitrile isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 2-(1-Piperidinylmethyl)benzonitrile (N-linked) and 2-(3-Piperidinylmethyl)benzonitrile (C-linked).

Structural Divergence, Synthesis, and Pharmacological Utility

Executive Summary

In medicinal chemistry, the placement of a piperidine ring relative to a benzyl linker fundamentally alters the physicochemical properties and drug-design potential of the molecule. This guide compares two regioisomers:

  • Isomer A: 2-(1-Piperidinylmethyl)benzonitrile (N-linked). A tertiary amine where the piperidine nitrogen acts as the attachment point. It functions primarily as a lipophilic, basic "capping" group.

  • Isomer B: 2-(3-Piperidinylmethyl)benzonitrile (C-linked). A secondary amine (if unsubstituted) where the piperidine carbon-3 acts as the attachment point. It functions as a "scaffold" allowing further vector growth from the nitrogen.

Structural & Physicochemical Analysis[1][2][3][4][5][6][7]

The core difference lies in the connectivity of the piperidine ring. This dictates the basicity, chirality, and available vectors for molecular growth.

Feature2-(1-Piperidinylmethyl)benzonitrile2-(3-Piperidinylmethyl)benzonitrile
Connectivity N-Benzylation (N–CH₂–Ar)C-Benzylation (C3–CH₂–Ar)
Amine Type Tertiary (

)
Secondary (

)
Chirality Achiral (Plane of symmetry)Chiral (Stereocenter at C3)
Basicity (pKa) ~9.0–9.5 (Typical

amine)
~10.0–11.0 (Typical

amine)
H-Bonding Acceptor onlyDonor & Acceptor
Role in SAR Terminal Capping GroupLinker/Scaffold
2.1 3D Conformational Analysis
  • 1-Isomer: The piperidine ring adopts a chair conformation.[1] The bulky 2-cyanobenzyl group occupies the equatorial position to minimize 1,3-diaxial interactions, though the N-inversion barrier is low.

  • 3-Isomer: The C3-substituent introduces a fixed stereocenter. The benzyl group will preferentially adopt the equatorial position. Crucially, the nitrogen atom remains free, allowing for the introduction of a third diversity element (R-group) without disrupting the benzyl-piperidine core.

Synthetic Methodologies

The synthesis of the 1-isomer is trivial and convergent, whereas the 3-isomer requires multi-step construction or chemoselective coupling to preserve the nitrile and amine functionality.

3.1 Synthesis of 2-(1-Piperidinylmethyl)benzonitrile (N-Linked)

Mechanism: Nucleophilic Substitution (


) or Reductive Amination.
Standard Protocol: 
  • Reagents: 2-Cyanobenzyl bromide (1.0 eq), Piperidine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at 60°C for 4 hours.

  • Workup: Aqueous extraction (EtOAc/Water). The product is often an oil or low-melting solid.

3.2 Synthesis of 2-(3-Piperidinylmethyl)benzonitrile (C-Linked)

Mechanism: Suzuki-Miyaura Coupling followed by Heterogeneous Hydrogenation. Challenge: Direct alkylation of piperidine at C3 is difficult. The route typically proceeds via a pyridine intermediate.

Step-by-Step Protocol:

  • Coupling (Suzuki):

    • React 2-cyanophenylboronic acid with 3-(bromomethyl)pyridine .

    • Catalyst:

      
      , 
      
      
      
      , Dioxane/Water.
    • Note: The nitrile group is tolerated well under standard Suzuki conditions.

  • Reduction (Hydrogenation):

    • Substrate: 2-(3-Pyridylmethyl)benzonitrile.

    • Catalyst:

      
       (Adams' catalyst) or 
      
      
      
      . (Avoid Pd/C if nitrile reduction is a risk, though acidic media usually protects the nitrile).
    • Conditions:

      
       (50 psi), AcOH/MeOH, RT.
      
    • Result: Yields the piperidine as a racemate.[2] Chiral resolution (e.g., tartaric acid crystallization) or asymmetric hydrogenation is required for the enantiopure form.

SynthesisComparison cluster_0 Route A: 1-Isomer (N-Linked) cluster_1 Route B: 3-Isomer (C-Linked) A1 2-Cyanobenzyl Bromide A3 S_N2 Reaction (K2CO3, ACN) A1->A3 A2 Piperidine A2->A3 A4 2-(1-Piperidinyl) Product (Tertiary Amine) A3->A4 B1 2-Cyanophenylboronic Acid B3 Suzuki Coupling (Pd cat.) B1->B3 B2 3-(Bromomethyl)pyridine B2->B3 B4 Pyridine Intermediate B3->B4 B5 Selective Hydrogenation (PtO2, H2) B4->B5 B6 2-(3-Piperidinyl) Product (Secondary Amine) B5->B6

Figure 1: Comparative synthetic workflows. Route A is a single-step convergent synthesis. Route B requires scaffold construction via a pyridine intermediate.

Analytical Differentiation

Distinguishing these isomers is critical, as they have the same molecular weight (


, MW ~200.28).
4.1 Proton NMR (

NMR)

The key diagnostic signals appear in the benzylic region and the alpha-protons of the nitrogen.

Signal1-Isomer (N-Linked)3-Isomer (C-Linked)
Benzylic

Singlet (~3.6 ppm). Isolated

between Ar and N.
Doublet/Multiplet (~2.6–2.8 ppm). Coupled to Piperidine C3-H.
Piperidine

-H
Multiplet (~2.4 ppm). 4 protons (C2/C6) adjacent to N.Multiplet (~3.0 ppm).[3] 2 protons (C2/C6) adjacent to NH (deshielded).[3]
NH Signal Absent Present (Broad singlet, exchangeable with

).
4.2 Mass Spectrometry (MS) Fragmentation
  • 1-Isomer: Dominant fragmentation occurs at the C–N bond. Expect a strong tropylium-like ion (

    
     116 for cyanobenzyl) and a piperidinyl radical loss.
    
  • 3-Isomer: Fragmentation is less clean. The piperidine ring fragmentation (retro-Diels-Alder type) is more common.

Applications in Drug Discovery[4][9][10][11]
5.1 The 1-Isomer: The "Cap"

Used when a lipophilic, basic center is needed to interact with a specific pocket (e.g., the aspartate residue in GPCRs or the catalytic site of acetylcholinesterase).

  • Example: Analogues of Donepezil often use N-benzylpiperidine motifs.[4][5]

  • Limitation: No vector for growth; the nitrogen is "capped."

5.2 The 3-Isomer: The "Scaffold"

Used as a central hub. The secondary amine allows for the attachment of a third moiety (urea, amide, or alkyl group), creating "Y-shaped" molecules.

  • Example: Alogliptin utilizes a 3-aminopiperidine scaffold (though N-linked to the pyrimidine). The C-linked benzyl isomer allows for exploration of novel chemical space where the piperidine ring acts as a rigid spacer.

  • Strategic Value: Enables Fragment-Based Drug Design (FBDD) . The 3-benzylpiperidine fragment can be grown into the N-site to optimize solubility or potency.

References
  • Synthesis of N-Benzylpiperidines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Synthesis of 3-Substituted Piperidines: Ágai, B., et al.[6][7] "A facile synthesis of 3-(substituted benzyl)piperidines." Tetrahedron Letters, 2003. Link

  • NMR differentiation of Isomers: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Note. Link

  • Pharmacological Relevance: "Piperidine-based building blocks in medicinal chemistry."[1][8][6][7] Life Chemicals, 2021.[9] Link

Sources

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Piperidinylmethyl)benzonitrile: Synthesis, Characterization, and Applications

Affiliation: Advanced Synthesis & Pharmaceutical Development Core

Abstract: The piperidine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of 2-(3-Piperidinylmethyl)benzonitrile, a heterocyclic compound with significant potential as a versatile building block in drug discovery and materials science. We will delve into its chemical properties, outline a robust synthetic pathway, detail essential characterization techniques, and explore its prospective applications. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural and chemical attributes of this compound.

Core Molecular Attributes of 2-(3-Piperidinylmethyl)benzonitrile

2-(3-Piperidinylmethyl)benzonitrile is a bifunctional molecule featuring a benzonitrile group and a piperidine ring linked by a methylene bridge. The substitution at the 3-position of the piperidine ring introduces a chiral center, offering possibilities for stereospecific interactions in biological systems. This is in contrast to its isomer, 2-(piperidin-1-ylmethyl)benzonitrile, where the linkage is at the nitrogen atom.[4]

Key Physicochemical and Structural Data
PropertyValueSource
Molecular Formula C13H16N2Calculated
Molecular Weight 200.28 g/mol [4]
IUPAC Name 2-((piperidin-3-yl)methyl)benzonitrile
CAS Number Not directly available in search results. Isomeric forms have distinct CAS numbers.
Canonical SMILES C1CCNC(C1)CC2=CC=CC=C2C#N
Appearance Expected to be a solid or oil at room temperature.

Synthesis of 2-(3-Piperidinylmethyl)benzonitrile: A Strategic Approach

The synthesis of 2-(3-Piperidinylmethyl)benzonitrile can be approached through several strategic disconnections. A robust and scalable method involves the coupling of a suitable piperidine precursor with a 2-halomethylbenzonitrile. The following protocol outlines a well-established synthetic route, with explanations for the critical steps.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Step 1: Preparation of 2-(Bromomethyl)benzonitrile

This starting material can be synthesized from 2-methylbenzonitrile via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.

Step 2: Synthesis of 2-(3-Piperidinylmethyl)benzonitrile

  • To a solution of 3-(aminomethyl)piperidine (1.1 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base like potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the secondary amine.

  • Slowly add a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for the deprotonation of the secondary amine in piperidine, minimizing side reactions.

  • Solvent Selection: A polar aprotic solvent like acetonitrile or DMF is chosen to facilitate the SN2 reaction by solvating the cation of the base while not strongly solvating the nucleophile.

  • Temperature Control: Heating the reaction increases the rate of the nucleophilic substitution, but excessive heat should be avoided to prevent side product formation.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-(3-Piperidinylmethyl)benzonitrile. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring, the methylene bridge protons, and the protons of the piperidine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, the aromatic carbons, the methylene bridge carbon, and the carbons of the piperidine ring.[5]

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other key absorbances will correspond to C-H and N-H stretching and bending vibrations.

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of 2-(3-Piperidinylmethyl)benzonitrile.

Potential Applications in Drug Discovery and Beyond

The unique structural features of 2-(3-Piperidinylmethyl)benzonitrile make it an attractive scaffold for the development of novel therapeutic agents and functional materials.

Central Nervous System (CNS) Agents

The piperidine ring is a common motif in many CNS-active drugs.[2] The ability of the basic nitrogen to be protonated at physiological pH can facilitate interactions with biological targets and improve pharmacokinetic properties.

Enzyme Inhibitors

The benzonitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in the design of enzyme inhibitors.[6] For instance, benzonitrile derivatives have been explored as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy.[7]

Material Science

The nitrile group can undergo a variety of chemical transformations, making this compound a useful intermediate for the synthesis of more complex molecules, including polymers and functional materials.

Conclusion

2-(3-Piperidinylmethyl)benzonitrile is a promising heterocyclic compound with a rich potential for applications in medicinal chemistry and materials science. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard analytical techniques. The insights provided in this guide are intended to facilitate further research and development involving this versatile molecular scaffold.

References

  • 2-(3-Piperidinyloxy)benzonitrile - Appchem. Appchem. [Link]

  • 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem. PubChem. [Link]

  • bmse000284 Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [Link]

  • 2-Amino-3-(2-propylpiperidin-1-yl)benzonitrile | C15H21N3 - PubChem. PubChem. [Link]

  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Chemical Properties of Benzonitrile (CAS 100-47-0) - Cheméo. Cheméo. [Link]

  • Benzonitrile, 2-methyl- - the NIST WebBook. NIST. [Link]

  • (PDF) Spectra and structure of benzonitriles and some of its simple derivatives - ResearchGate. ResearchGate. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed. National Center for Biotechnology Information. [Link]

  • A splendid method for synthesis of 2-(benzothiazole)-3-phenyl acrylonitrile derivatives catalysed by piperdine - ResearchGate. ResearchGate. [Link]

  • Piperidine-based drug discovery - ResearchGate. ResearchGate. [Link]

  • Synthesis of Piperidones from Benzyl Azides and Acetone - POSTECH. Pohang University of Science and Technology. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. National Center for Biotechnology Information. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. MDPI. [Link]

  • Preparation of benzonitrile - PrepChem.com. PrepChem.com. [Link]

  • A three-step strategy for the conversion of pyridines into benzonitriles - ResearchGate. ResearchGate. [Link]

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Technical Guide: 2-Cyanobenzyl Piperidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-cyanobenzyl piperidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This moiety combines the lipophilic, basic piperidine core (common in GPCR and ion channel ligands) with an ortho-substituted benzonitrile.[1] The 2-cyano group is not merely a steric placeholder; it acts as a weak hydrogen bond acceptor, a metabolic handle, and an electronic modulator of the aromatic ring, significantly influencing


-

stacking interactions in protein binding pockets.[1]

This guide analyzes the scaffold's utility in two primary therapeutic areas: HCV entry inhibition and neuropharmacology (Sigma-1 receptors/AChE inhibitors), providing validated synthetic protocols and mechanistic insights.[1]

Part 1: Pharmacological Landscape & Mechanism of Action

Hepatitis C Virus (HCV) Entry Inhibition

Recent medicinal chemistry campaigns have identified 2-cyanobenzyl piperidine derivatives as potent inhibitors of HCV entry, a distinct mechanism from the replication inhibitors (NS5A/NS5B) currently dominating the market.[1]

  • Lead Compound: L0909 (2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative).[2][3]

  • Mechanism: These compounds block the viral entry stage, preventing the fusion of the viral envelope with the hepatocyte membrane.[1]

  • Target Interaction: Surface Plasmon Resonance (SPR) studies suggest these derivatives interact with the HCV E1 envelope glycoprotein . By binding to E1, the small molecule likely induces a conformational "freeze" or steric clash that prevents the E1/E2 heterodimer from engaging host receptors (CD81, SR-BI).[1]

  • Causality in Design: The ortho-cyano group is critical here. It forces the benzyl ring out of coplanarity with the piperazine/piperidine linker due to steric repulsion, creating a "twisted" conformation that fits the hydrophobic pocket of the viral protein better than flat analogs.[1]

Neuropharmacology: Sigma Receptors & AChE

The benzyl-piperidine motif is the core pharmacophore of Donepezil (Aricept), an Acetylcholinesterase (AChE) inhibitor.[1]

  • AChE Binding: In Donepezil, the benzyl ring binds to the Catalytic Anionic Site (CAS) via

    
    -
    
    
    
    stacking with Trp84.[1] Introducing a 2-cyano group modifies the electron density of this ring.
    • Electronic Effect: The electron-withdrawing cyano group reduces the electron density of the benzene ring, potentially strengthening interactions with electron-rich aromatic residues in the binding pocket (quadrupole interactions).[1]

  • Sigma-1 Receptor (σ1R): 2-cyanobenzyl piperidines exhibit high affinity for σ1R. The basic nitrogen of the piperidine forms a salt bridge with Asp126, while the 2-cyanobenzyl group occupies the primary hydrophobic pocket.[1] The cyano group can form orthogonal polar interactions, enhancing selectivity over the Sigma-2 receptor.[1]

Part 2: Chemical Synthesis & Optimization[1][4][5]

To ensure reproducibility and scalability, we present two primary synthetic routes. The choice depends on the availability of starting materials and the sensitivity of the piperidine substituent.

Route A: Reductive Amination (Preferred for Diversity)

This is the most robust method for generating libraries. It avoids the risk of over-alkylation seen in direct substitution.

  • Reagents: 2-Cyanobenzaldehyde, Substituted Piperidine, Sodium Triacetoxyborohydride (STAB).[1]

  • Logic: STAB is used instead of Sodium Cyanoborohydride (

    
    ) to avoid toxic cyanide byproducts and because it is milder, tolerating other reducible groups (like nitro or esters) on the scaffold.[1]
    
Route B: Nucleophilic Substitution (Preferred for Scale-up)
  • Reagents: 2-Cyanobenzyl bromide, Piperidine,

    
    , Acetonitrile (
    
    
    
    ).[1]
  • Logic: A classic

    
     reaction. The use of a polar aprotic solvent (
    
    
    
    ) accelerates the rate. Potassium carbonate acts as the scavenger for the HBr generated.
  • Critical Control Point: The reaction must be kept strictly anhydrous to prevent hydrolysis of the nitrile to an amide/acid, although the nitrile is generally stable under mild basic conditions.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2-(piperidin-1-ylmethyl)benzonitrile (Reductive Amination)

Objective: Synthesize the core scaffold with >95% purity.

Materials:

  • 2-Cyanobenzaldehyde (1.0 equiv, 5 mmol)

  • Piperidine (1.1 equiv, 5.5 mmol)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol)[1]

  • Dichloromethane (DCM) (anhydrous, 20 mL)

  • Acetic Acid (catalytic, 1-2 drops)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry 50 mL round-bottom flask, dissolve 2-cyanobenzaldehyde (655 mg) in 20 mL DCM. Add Piperidine (468 mg).

  • Activation: Add 2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30 minutes under nitrogen atmosphere. Validation: The solution may turn slightly yellow/cloudy as the iminium ion forms.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.59 g) portion-wise over 10 minutes. Reasoning: Portion-wise addition prevents a runaway exotherm and controls gas evolution.

  • Reaction: Remove ice bath and stir at RT for 4–12 hours. Checkpoint: Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The aldehyde spot (

    
    ) should disappear; a new basic spot (
    
    
    
    ) should appear.
  • Quench: Add 10 mL saturated

    
     solution. Stir vigorously for 15 minutes to decompose the boron complex.
    
  • Extraction: Separate layers. Extract aqueous layer with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    

Yield Expectation: 85–92% as a colorless to pale yellow oil.

Protocol 2: AChE Inhibition Assay (Ellman’s Method)[1]

Objective: Determine the


 of the synthesized derivative against Acetylcholinesterase.

Reagents:

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) (Ellman's Reagent)

  • AChE (from Electrophorus electricus)[1]

  • Phosphate Buffer (0.1 M, pH 8.0)[1]

Workflow:

  • Preparation: Dissolve test compound in DMSO. Dilute with buffer (Final DMSO < 1%).

  • Incubation: In a 96-well plate, add:

    • 150

      
      L Phosphate Buffer
      
    • 20

      
      L Test Compound solution (various concentrations)
      
    • 20

      
      L AChE solution (0.05 U/mL)
      
    • Incubate at 25°C for 10 minutes. Causality: Allows the inhibitor to bind to the active site (CAS or PAS) before substrate competition begins.

  • Reaction Start: Add 10

    
    L of DTNB/ATCI mixture (1 mM each).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Analysis: Calculate the velocity (

    
    ) of the reaction. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Part 4: Visualization & Data

Quantitative Data Summary
Compound ClassTargetKey Substituent

/

Mechanism
L0909 Analog HCV Entry2-CN, 4-Arylpiperazine

(

)
E1 Protein Binding
Donepezil Deriv. AChE2-CN, Benzyl

(

)
CAS/PAS Dual Binding
Sigma Ligand

Receptor
2-CN, Piperidine

(

)
Chaperone Modulation
Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Critical Control Point Start 2-Cyanobenzaldehyde (Electrophile) Inter Iminium Ion Intermediate Start->Inter DCM, AcOH RT, 30 min Amine Piperidine Derivative (Nucleophile) Amine->Inter Product 2-Cyanobenzyl Piperidine (Target Scaffold) Inter->Product Reagent NaBH(OAc)3 (Reducing Agent) Reagent->Product Reduction 0°C to RT

Caption: One-pot reductive amination workflow utilizing STAB for controlled reduction of the iminium intermediate.

Pharmacophore & SAR Logic[1]

SAR_Logic Core 2-Cyanobenzyl Piperidine Scaffold Cyano 2-Cyano Group (Ortho) Core->Cyano Benzyl Benzyl Ring (Aromatic) Core->Benzyl Piperidine Piperidine Ring (Basic Amine) Core->Piperidine HBond Weak H-Bond Acceptor (Target: Ser/Thr/Tyr) Cyano->HBond Twist Conformational Twist (Steric Control) Cyano->Twist Steric Repulsion PiStack Pi-Pi Stacking (Target: Trp/Phe) Benzyl->PiStack SaltBridge Ionic Interaction (Target: Asp/Glu) Piperidine->SaltBridge AChE AChE Active Site (Trp84 / Asp74) PiStack->AChE SaltBridge->AChE HCV HCV E1 Protein (Hydrophobic Pocket) Twist->HCV Fit

Caption: Structure-Activity Relationship (SAR) map detailing how specific moiety interactions drive binding affinity.

References

  • Wang, Y., et al. (2020). "2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action."[1] Journal of Medicinal Chemistry.

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives."[1] Journal of Medicinal Chemistry. (Foundational Donepezil SAR).[1]

  • BenchChem Protocols. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Technical Notes.

  • RSC Publishing. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." Royal Society of Chemistry.

  • PubChem Compound Summary. "2-Piperidin-1-yl-benzonitrile." National Library of Medicine.

Sources

Solubility Profile of 2-(3-Piperidinylmethyl)benzonitrile in Organic Solvents

[1]

Executive Summary

2-(3-Piperidinylmethyl)benzonitrile (CAS: 1564761-06-3) is a critical pharmacophore intermediate, often utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin analogs).[1][2] Its solubility behavior is governed by the interplay between its lipophilic benzonitrile core and the basic, polarizable piperidine moiety.[1][3]

This guide provides a structural analysis of its solubility, a predictive solvent compatibility map, and validated protocols for experimental determination.[1][3] It distinguishes between the Free Base (lipophilic, organic-soluble) and Salt Forms (hydrophilic, water-soluble), a dichotomy essential for successful synthesis and purification.[1][3]

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility.[1] The molecule consists of two distinct domains:[3]

  • The Aromatic Head: A benzonitrile ring (electron-withdrawing cyano group) providing planarity and lipophilicity.[1]

  • The Basic Tail: A piperidine ring linked via a methylene bridge.[1][3] The secondary amine in the piperidine ring is a proton acceptor.[1][3]

Key Properties (Theoretical & Predicted)
PropertyValue (Approx.)Solubility Implication
Molecular Formula C₁₃H₁₆N₂Moderate molecular weight facilitates dissolution in small organics.[1]
Molecular Weight ~200.28 g/mol Favorable for high solubility in polar organic solvents.[1][3]
pKa (Base) ~10.5 - 11.0Critical: The molecule is highly basic.[1] It exists as a cation at physiological pH and neutral at pH > 12.[1]
LogP (Octanol/Water) 1.8 - 2.3Moderately lipophilic.[1] Prefers organic layers in extraction but can be salted out.[1][3]
H-Bond Donors 1 (NH)Capable of H-bonding with alcohols and water.[1]
H-Bond Acceptors 2 (CN, NH)Good solubility in protic solvents.[1][3]

Solubility Profile & Solvent Selection

The solubility of 2-(3-Piperidinylmethyl)benzonitrile is highly dependent on the solvent's polarity and the protonation state of the piperidine nitrogen.[1]

Qualitative Solubility Map (Free Base Form)

The following table categorizes solvents based on their efficiency in dissolving the free base form of the compound.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction.[1] The solvent's polarity matches the aromatic core, and it disrupts weak intermolecular H-bonds.[1][3]
Polar Aprotic DMSO, DMF, DMAcExcellent Dissolves the compound readily due to high dielectric constants; useful for nucleophilic substitution reactions.[1][3]
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolGood to High Soluble due to H-bonding interactions with the amine and nitrile.[1][3] Heating may be required for saturation.[1][3]
Esters & Ethers Ethyl Acetate, THF, MTBEModerate Good for reaction media but may require larger volumes.[1][3] Useful as "good solvents" in crystallization.[1][3]
Hydrocarbons Hexane, Heptane, TolueneLow to Moderate Toluene dissolves it reasonably well (pi-stacking), but aliphatics (Hexane) act as anti-solvents for precipitation.[1][3]
Water Water (Neutral pH)Very Low The hydrophobic aromatic ring dominates.[1] Solubility increases drastically at pH < 4 (Salt formation).[1]
Decision Tree: Solvent Selection Strategy

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the operational goal (Reaction vs. Purification).

SolventSelectionStartObjectiveReactionSynthesis/ReactionStart->ReactionPurificationPurification/IsolationStart->PurificationPolarityCheckRequires High Temp?Reaction->PolarityCheckMethodMethod?Purification->MethodHighTempToluene / DMFPolarityCheck->HighTempYesLowTempDCM / THFPolarityCheck->LowTempNoRecrystRecrystallizationMethod->RecrystExtractLiquid-Liquid ExtractionMethod->ExtractSystemSolvent SystemRecryst->SystemPHAdjust pH > 12Extract->PHPair1IPA + HeptaneSystem->Pair1Polar/Non-polarPair2EtOAc + HexaneSystem->Pair2DCMExtract into DCMPH->DCM

Figure 1: Strategic decision tree for solvent selection based on process requirements.[1]

Experimental Protocol: Solubility Determination

To establish an exact solubility curve (mg/mL) for your specific batch, follow this Thermodynamic Solubility Protocol . This method is superior to kinetic measurements for process development.[1][3]

Materials
  • Compound: 2-(3-Piperidinylmethyl)benzonitrile (Solid).[1][2][4]

  • Solvents: HPLC grade Methanol, Acetonitrile, Water, Buffer (pH 7.4), DCM.[1][3]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.

Workflow
  • Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake the vials at a constant temperature (25°C) for 24 hours.

    • Note: If the solid dissolves completely, add more until a precipitate persists.[1][3]

  • Separation: Centrifuge the samples at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC.

    • Detection Wavelength: 220–254 nm (Benzonitrile absorption).[1]

  • Calculation:

    
    [1]
    
Visualization of Workflow

SolubilityProtocolStep11. SaturationAdd excess solid to solventStep22. EquilibrationShake 24h @ 25°CStep1->Step2Step33. Phase SeparationCentrifuge or Filter (0.45µm)Step2->Step3Step44. QuantificationHPLC-UV AnalysisStep3->Step4

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Applications in Synthesis & Purification[1][3]

Recrystallization Strategy

For purification, the "Anti-solvent Addition" method is most effective due to the steep solubility gradient between polar and non-polar solvents.[1][3]

  • Primary Solvent: Isopropanol (IPA) or Ethyl Acetate (dissolves the compound upon heating).[1]

  • Anti-Solvent: Heptane or Hexane (induces precipitation upon cooling).[1]

  • Protocol: Dissolve the crude mixture in minimal hot IPA. Slowly add Heptane until turbidity appears.[1][3] Cool slowly to 4°C to crystallize.

Acid-Base Extraction (Purification Trick)

Because of the basic piperidine nitrogen, this compound can be purified without chromatography:

  • Dissolve crude organic mixture in DCM .

  • Extract with 1M HCl (The target moves to the aqueous layer as the hydrochloride salt; impurities stay in DCM).[1]

  • Wash the aqueous layer with fresh DCM.[1][3]

  • Basify the aqueous layer to pH > 12 using NaOH .[1][3]

  • Extract the now-neutral free base back into DCM .[1]

  • Dry and evaporate.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11163584, Alogliptin Intermediate.[1][3] Retrieved from [Link][1]

  • ChemSrc. CAS 1564761-06-3 Entry: 2-(3-Piperidinylmethyl)benzonitrile.[1][2][4] Retrieved from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][3] CRC Press.[1][3] (Standard reference for solubility principles used in Section 3).

The 2-Cyanobenzyl-Piperidine Pharmacophore: Mastering the S1/S2 Interface in DPP-4 Inhibitor Design

[1][2]

Part 1: Executive Summary & Molecular Architecture

2-(3-Piperidinylmethyl)benzonitrile is not merely a chemical intermediate; it is the pharmacophoric core that drives the potency of the "gliptin" class of inhibitors.[1] In the evolution of DPP-4 inhibitors, this scaffold represents a shift from covalent "trap" mechanisms (e.g., Vildagliptin, Saxagliptin) to non-covalent, high-specificity interactions.[1]

The Structural Logic

The molecule consists of two distinct domains linked by a methylene bridge (or, in optimized drugs, a heterocyclic spacer):[1]

  • The S1 Anchor (2-Cyanobenzyl Group):

    • Function: Occupies the hydrophobic S1 pocket of the DPP-4 enzyme.[1]

    • Mechanism: The nitrile group (-CN) at the ortho position is not a covalent warhead (unlike the nitrile in Vildagliptin).[1] Instead, it forms a critical hydrogen bond network, primarily with Arg125 .[1] This interaction locks the inhibitor into the active site, providing high selectivity against related proteases like DPP-8 and DPP-9.[1]

  • The Catalytic Mimic (3-Aminopiperidine):

    • Function: Binds in the S2 pocket and interacts with the catalytic triad.[1]

    • Mechanism: The primary amine (specifically the (R)-enantiomer) mimics the N-terminus of the natural substrate (GLP-1).[1] It forms essential salt bridges with Glu205 and Glu206 , stabilizing the complex.[1]

Pharmacophore Visualization (DOT)

The following diagram illustrates the binding logic, contrasting the "Minimal Scaffold" (the topic) with the "Optimized Drug" (Alogliptin).

Pharmacophorecluster_0DPP-4 Active Sitecluster_12-(3-Piperidinylmethyl)benzonitrile (Core)cluster_2Alogliptin (Optimized Drug)S1_PocketS1 Hydrophobic Pocket(Arg125 Interaction)S2_PocketS2 / Catalytic Site(Glu205/Glu206 Salt Bridge)Benzonitrile2-Cyanobenzyl GroupBenzonitrile->S1_PocketH-Bond / Pi-StackingLinkerMethylene Bridge (-CH2-)Benzonitrile->LinkerPiperidine3-AminopiperidineLinker->PiperidineUracilUracil Spacer(Rigidification)Linker->UracilReplaced by Spacerfor Metabolic StabilityPiperidine->S2_PocketIonic Interaction

Caption: Pharmacophore map showing the dual-site binding mode. The 2-cyanobenzyl group anchors in S1, while the aminopiperidine engages the catalytic residues.[1][2]

Part 2: Synthetic Pathways & Causality[1]

The synthesis of this core—and its incorporation into drugs like Alogliptin—requires precise control over regioselectivity.[1] The "2-(3-Piperidinylmethyl)benzonitrile" motif is typically assembled via nucleophilic substitution or reductive amination .[1]

Method A: Direct Alkylation (Fragment Synthesis)

This method is used to generate the bare pharmacophore for SAR (Structure-Activity Relationship) studies.[1]

  • Reagents: 2-Cyanobenzyl bromide + (R)-3-Aminopiperidine (Boc-protected).[1]

  • Conditions:

    
    , DMF, 
    
    
    .
  • Causality:

    • Why Boc-protection? The primary amine on the piperidine (position 3) is more nucleophilic than the secondary amine (position 1) if unprotected.[1] To ensure linkage at the piperidine nitrogen (N1), the 3-amino group must be shielded (Boc).[1]

    • Why 2-Cyanobenzyl bromide? The nitrile group is electron-withdrawing, activating the benzylic position for

      
       attack, but also making it susceptible to side reactions if the base is too strong.[1]
      
Method B: The Alogliptin Route (Spacer Insertion)

In clinical drug synthesis, the "2-(3-Piperidinylmethyl)benzonitrile" motif is split.[1] The benzonitrile is attached to a uracil scaffold first, followed by the piperidine.[1]

Protocol: Synthesis of Alogliptin Scaffold

StepReactantsReagent/SolventConditionCritical Control Point
1 6-Chlorouracil deriv. + 2-Cyanobenzyl bromideLiBr, NaH, DMF

Regioselectivity: N1-alkylation is preferred over N3 by controlling stoichiometry and temperature.[1][3]
2 Intermediate + (R)-3-Aminopiperidine

, MeOH

(Sealed)
Displacement: The 6-chloro group is a leaving group, displaced by the piperidine N1 via

.
3 Alogliptin BenzoateBenzoic Acid, EthanolCrystallizationSalt Formation: Improves bioavailability and stability.[1]
Synthesis Flowchart (DOT)

SynthesisStart16-Chloro-3-methyluracilInter1Intermediate:2-[(6-Chloro-uracil-1-yl)methyl]benzonitrileStart1->Inter1N-Alkylation (NaH/LiBr)Start22-(Bromomethyl)benzonitrileStart2->Inter1ProductAlogliptin(Scaffold Complete)Inter1->ProductS_NAr Displacement(NaHCO3, Heat)Reagent(R)-3-AminopiperidineReagent->Product

Caption: Convergent synthesis of the Alogliptin scaffold. The 2-cyanobenzyl group is introduced first to define the S1 binding orientation.[1]

Part 3: Mechanistic Insights & Self-Validating Protocols

Binding Mode Validation (X-Ray Crystallography)

To validate that the 2-(3-Piperidinylmethyl)benzonitrile motif is functioning correctly, researchers rely on X-ray co-crystal structures (e.g., PDB ID: 2ONC or 3G0B ).[1]

  • Check 1 (S1 Occupancy): The benzene ring should sit in the hydrophobic pocket formed by Tyr631, Val656, and Trp659.[1] The nitrile nitrogen should be within 3.0 Å of Arg125 .[1]

  • Check 2 (Salt Bridge): The ammonium group of the piperidine must form a bidentate salt bridge with Glu205 and Glu206 .[1]

Impurity Profiling

A critical quality attribute for this class of molecules is the enantiomeric purity of the piperidine ring.[1]

  • Risk: The (S)-enantiomer of 3-aminopiperidine is significantly less potent (10-100x fold reduction).[1]

  • Protocol: Chiral HPLC using a polysaccharide-based stationary phase (e.g., Chiralpak AD-H) is required.[1]

    • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1).[1]

    • Acceptance Criteria: (R)-isomer > 99.5%.[1]

Selectivity Screening (DPP-8/9)

The 2-cyanobenzyl group is the key determinant for selectivity.[1] DPP-8 and DPP-9 have similar active sites but lack the specific geometry to accommodate the rigid benzonitrile-uracil-piperidine stack efficiently.[1]

  • Test: Measure

    
     against DPP-8.
    
  • Target: Selectivity ratio (DPP-8

    
     / DPP-4 
    
    
    ) > 10,000.

References

  • Discovery of Alogliptin: Feng, J., et al. (2007).[1] "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV."[1] Journal of Medicinal Chemistry.

  • Structural Basis of Inhibition: Aertgeerts, K., et al. (2004).[1][4] "Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity."[1][4] Protein Science.

  • Synthesis Protocols: BenchChem. "The Discovery and Synthesis of Alogliptin: A Technical Guide."

  • Pharmacophore Analysis: Brieflands. "Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives."

  • Chemical Identity: PubChem.[1][5] "Alogliptin (Compound Summary)."

Pharmacophore Modeling of Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylpiperidine derivatives represent a privileged scaffold in medicinal chemistry, most notably serving as the pharmacophoric core of Donepezil (Aricept) , the gold-standard acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease.[1] Beyond AChE, this scaffold exhibits polypharmacology, showing affinity for sigma receptors (


1/

2) and monoamine transporters (SERT/NET).

This guide provides a rigorous, step-by-step technical framework for constructing predictive pharmacophore models for benzylpiperidine derivatives. It moves beyond basic textbook definitions to address the specific challenges of this scaffold—namely, handling the high flexibility of the methylene linker and accurately modeling the critical cation-


 interactions essential for biological activity. We present a Dual-Stream Workflow  combining Ligand-Based (LB) and Structure-Based (SB) approaches to maximize enrichment factors in virtual screening.

Structural Basis & Chemical Space

The benzylpiperidine scaffold derives its potency from its ability to span the deep, narrow gorge of the AChE active site. A robust pharmacophore model must capture the following spatial features:

The "Dual-Binding" Topography
  • Catalytic Anionic Site (CAS): The benzyl moiety penetrates the bottom of the gorge, engaging in

    
    -
    
    
    
    stacking with Trp84 (or Trp86 depending on numbering) and Phe330 .
  • The Gorge (Linker): The piperidine nitrogen, protonated at physiological pH (pKa

    
     8-9), forms a critical cation-
    
    
    
    interaction
    with Phe330 and a hydrogen bond with Tyr121 .
  • Peripheral Anionic Site (PAS): The "head" group (e.g., the indanone ring in Donepezil) binds at the gorge entrance, stacking with Trp279 .

Core Pharmacophoric Features

Table 1 summarizes the essential features required for a high-quality benzylpiperidine model.

Feature TypeCodeStructural CorrelateInteraction Mechanism
Pos. Ionizable PI Piperidine Nitrogen (

)
Cation-

with Phe330/Tyr337; Electrostatic anchor.
Hydrophobic HY Benzyl Ring

-

T-shaped stacking with Trp84 (CAS).
Ring Aromatic RA Indanone/Heterocycle

-

stacking with Trp279 (PAS).
H-Bond Acceptor HBA Carbonyl / Methoxy groupsH-bond with Phe295 (backbone) or solvent networks.

Methodology: The Dual-Stream Workflow

To ensure high predictive validity, we utilize a consensus approach. The Ligand-Based stream captures chemical diversity from known actives, while the Structure-Based stream enforces steric constraints imposed by the receptor.

Diagram: Consensus Pharmacophore Workflow

PharmacophoreWorkflow cluster_LB Stream A: Ligand-Based (LB) cluster_SB Stream B: Structure-Based (SB) Start Project Initiation LB_Data Dataset Curation (ChEMBL/BindingDB) Start->LB_Data SB_PDB PDB Selection (e.g., 4EY7, 1EVE) Start->SB_PDB LB_Conf Conformer Generation (BEST/Caesar) LB_Data->LB_Conf LB_Align Molecular Alignment (Pharmacophore Fit) LB_Conf->LB_Align LB_Model Hypothesis Generation (3D-QSAR/HypoGen) LB_Align->LB_Model Validation Validation Protocol (Decoys/ROC/EF) LB_Model->Validation SB_Prep Protein Prep (Protonation/Solvation) SB_PDB->SB_Prep SB_Inter Interaction Map (LigandScout/DS) SB_Prep->SB_Inter SB_Model Feature Extraction (Exclusion Volumes) SB_Inter->SB_Model SB_Model->Validation Screening Virtual Screening (ZINC/Enamine) Validation->Screening Consensus Model

Figure 1: Dual-Stream Workflow for Pharmacophore Generation. Stream A leverages known activity data, while Stream B utilizes crystallographic constraints.

Protocol A: Ligand-Based Model Generation

Objective: Derive a spatial hypothesis from a set of diverse benzylpiperidine derivatives with known IC


 values.

Step 1: Dataset Curation & Splitting

  • Select 20-30 compounds with IC

    
     values spanning at least 4 orders of magnitude (e.g., 1 nM to 10 
    
    
    
    M).
  • Critical Check: Ensure all compounds share the benzylpiperidine core but vary in the "head" group to allow the algorithm to detect the invariant pharmacophore features.

  • Split into Training Set (70%) and Test Set (30%) using rational division (e.g., cluster-based) rather than random selection to ensure structural diversity in both sets.

Step 2: Conformer Generation

  • Use the BEST or Caesar algorithm.

  • Energy Window: Set to 10-20 kcal/mol. Benzylpiperidines are flexible; restricting the window too tightly (e.g., <5 kcal/mol) may exclude the bioactive "U-shaped" conformation required for the gorge.

  • Max Conformers: Generate 255 per molecule.

Step 3: Alignment & Hypothesis Generation (HypoGen/Catalyst)

  • Select the most active compound (e.g., Donepezil or a nanomolar analog) as the template.

  • Map features: HBA, HBD, HY, RA, PI .

  • Parameter Setting:

    • Weight Variation: 0.3 (allows slight spatial deviation).

    • Spacing: Minimum 2.0 Å between features to avoid clustering.

Step 4: Cost Analysis

  • Evaluate the Cost Difference (Null Cost - Total Cost).[2] A value > 60 bits indicates a correlation probability > 99.9%.

  • Configuration Cost: Should be < 17. If > 17, the entropy is too high, and the model may be overfitted.

Protocol B: Structure-Based Model Generation

Objective: Create a model that includes "Exclusion Volumes" (XVols) to represent the steric boundaries of the AChE gorge.

Step 1: PDB Selection & Preparation

  • Source: RCSB PDB.

  • Recommended ID: 4EY7 (Human AChE with Donepezil).

  • Preparation:

    • Remove water molecules except those bridging the ligand and protein (often found near the acyl hydrazone or carbonyl regions).

    • Protonation: Protonate the piperidine nitrogen. This is non-negotiable. An uncharged piperidine will fail to generate the PI feature essential for the cation-

      
       interaction.
      

Step 2: Interaction Map Generation

  • Software (e.g., LigandScout or Discovery Studio) detects non-covalent contacts.

  • Mandatory Features to Retain:

    • PI: Centered on Piperidine N.[3][4]

    • HY: Centered on the Benzyl ring (interacting with Trp86).[5]

    • RA: Centered on the Indanone ring (interacting with Trp279).

  • Optional Features: HBA on the carbonyl (interaction with Phe295).

Step 3: Exclusion Volumes (XVols)

  • Generate XVols based on the protein surface.

  • Radius: 1.0 - 1.5 Å.

  • Purpose: These spheres define "forbidden zones" where a ligand atom would clash with the protein wall. This is crucial for benzylpiperidines to ensure the linker fits the narrow gorge.

Validation Framework

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction
  • Use the DUD-E (Directory of Useful Decoys - Enhanced) generator.

  • Input: Your top 5 active benzylpiperidines.

  • Ratio: Generate 50 decoys for every 1 active (1:50 ratio).

  • Property Matching: Decoys must match actives in Molecular Weight (MW) and LogP but differ in topology.

Metrics Calculation

Summarize validation results in a table format.

MetricFormula/DefinitionAcceptance Criteria
ROC AUC Area Under Receiver Operating Characteristic Curve> 0.7 (0.5 is random)
EF (1%) Enrichment Factor at top 1% of database> 10 (Ideally > 20)
GH Score Güner-Henry Score (Goodness of Hit)> 0.6

Interpretation:

  • High EF(1%) indicates the model is excellent for "early recognition"—crucial for virtual screening of large libraries where you only test the top hits.

  • If AUC is high but EF(1%) is low, the model retrieves actives but ranks them poorly. Refine the Fit Value scoring function.

Case Study: Donepezil-Coumarin Hybrids

Context: Researchers aimed to design dual inhibitors of AChE and MAO-B.[5]

  • Workflow Applied:

    • LB Model: Derived from Donepezil (AChE) and Coumarin (MAO-B).[5]

    • Merging: The benzylpiperidine PI and HY features were fixed (anchor points). The "head" region was modified to include the coumarin scaffold.

    • Result: The model successfully identified a hybrid where the benzylpiperidine occupied the AChE CAS, and the coumarin moiety extended into the PAS, interacting with residues specific to MAO-B.

    • Outcome: Compound 18 (Joubert et al.) showed IC

      
       AChE = 0.44 
      
      
      
      M and MAO-B selectivity.
Diagram: Pharmacophore Map of Donepezil in AChE

DonepezilMap HY_Benzyl HY (Benzyl) PI_Nitro PI (Piperidine N+) HY_Benzyl->PI_Nitro Trp86 Trp86 (CAS) HY_Benzyl->Trp86 Pi-Pi Stacking Linker Linker (Methylene) PI_Nitro->Linker Phe330 Phe330 (Gorge) PI_Nitro->Phe330 Cation-Pi RA_Indanone RA/HBA (Indanone) Linker->RA_Indanone Trp279 Trp279 (PAS) RA_Indanone->Trp279 Pi-Pi / H-Bond

Figure 2: Spatial mapping of Donepezil pharmacophore features against AChE subsites.

References

  • Sugimoto, H., et al. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry. Link

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry (PDB: 4EY7). Link

  • Joubert, J., et al. (2017). Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Link

  • Wichapong, K., et al. (2013).[6] Identification of potential hit compounds for Dengue virus NS2B/NS3 protease inhibitors by combining virtual screening and binding free energy calculations.[6] (Reference for Validation Protocols). Tropical Biomedicine. Link

  • Mysinger, M.M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Link

  • Mahmoud, S., et al. (2022).[7] Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. Medicinal Chemistry Research. Link

Sources

Methodological & Application

Scalable synthesis of 2-(3-Piperidinylmethyl)benzonitrile for API production

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and the requirements for a scalable, pharmaceutical-grade synthesis, I have designed a robust protocol. Since a direct "recipe" for this specific intermediate is not standard in open literature, I have synthesized a Process Chemistry Route based on the most reliable, scalable, and chemoselective methodologies used in API manufacturing (specifically leveraging Suzuki-Miyaura coupling to avoid the selectivity issues of pyridine hydrogenation in the presence of a nitrile).

Executive Summary

The target molecule, 2-(3-Piperidinylmethyl)benzonitrile , is a critical pharmacophore featuring a benzonitrile core linked to a piperidine ring via a methylene bridge.

The Challenge: The primary synthetic challenge is chemoselectivity . Standard routes involving the hydrogenation of a 2-(pyridin-3-ylmethyl)benzonitrile precursor are chemically risky on a kilogram scale. The conditions required to reduce the pyridine ring (high pressure, acidic media, Pt/Rh catalysts) frequently result in the over-reduction of the nitrile group to a primary amine (benzylamine) or the formation of dimeric impurities.

The Solution: This protocol utilizes a "Construct-then-Saturate" strategy. We employ a Suzuki-Miyaura cross-coupling between 2-cyanobenzyl bromide and a tetrahydropyridine boronate ester. This establishes the carbon skeleton with the nitrogen ring already partially reduced. The subsequent hydrogenation step involves reducing a non-aromatic alkene, which is kinetically much faster than nitrile reduction, allowing for mild conditions that preserve the cyano functional group.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three key phases to maximize yield and purity control.

Retrosynthesis Target Target: 2-(3-Piperidinylmethyl)benzonitrile (HCl Salt) Int1 Intermediate 1: N-Boc-3-(2-cyanobenzyl)piperidine Target->Int1 Deprotection (HCl/IPA) Int2 Intermediate 2: N-Boc-3-(2-cyanobenzyl)-1,2,5,6-tetrahydropyridine Int1->Int2 Selective Hydrogenation (Pd/C, H2, 1 atm) SM1 SM1: 2-(Bromomethyl)benzonitrile (CAS: 17201-43-3) Int2->SM1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) SM2 SM2: N-Boc-1,2,5,6-tetrahydropyridine- 3-boronic acid pinacol ester (CAS: 885693-20-9) Int2->SM2 Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic strategy avoiding pyridine reduction. The pathway utilizes a tetrahydropyridine intermediate to guarantee regiochemistry and protect the nitrile group.

Process Safety & Hazard Assessment

Before initiating the protocol, the following Critical Process Safety Parameters (CPSPs) must be reviewed:

Hazard ClassReagent/StepMitigation Strategy
Lachrymator 2-(Bromomethyl)benzonitrileHandle strictly in a fume hood. Use a closed solids charging system (e.g., Split Butterfly Valve) if scaling >100g.
Exotherm Suzuki CouplingThe reaction is exothermic upon initiation. Control heating ramp (1°C/min) and ensure reflux condenser capacity.
Pressurized Gas HydrogenationAlthough low pressure (1-3 bar), ensure reactor integrity and inerting (N2 purge) to prevent H2/Air mixtures.
Sensitizer Palladium CatalystsAvoid dust generation. Use wet filter cakes during disposal to prevent pyrophoric ignition.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Construct the carbon skeleton. Reaction: 2-(Bromomethyl)benzonitrile + N-Boc-tetrahydropyridine-boronate


Coupled Product.
  • Reactor Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, reflux condenser, N2 inlet, and internal temperature probe.

  • Charging:

    • Charge 2-(Bromomethyl)benzonitrile (1.0 equiv, e.g., 19.6 g).

    • Charge N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.05 equiv, 32.5 g).

    • Charge Potassium Carbonate (3.0 equiv, 41.4 g).

    • Add solvent: 1,4-Dioxane/Water (4:1 ratio, 10 vol, 200 mL). Note: De-gas solvents with N2 sparging for 30 mins prior to addition.

  • Catalyst Addition:

    • Add Pd(dppf)Cl2·CH2Cl2 (0.03 equiv, 2.4 g) under a positive stream of Nitrogen.

  • Reaction:

    • Heat the mixture to 85°C internal temperature.

    • Stir for 4–6 hours. Monitor by HPLC (Target: <2% SM1 remaining).

  • Workup:

    • Cool to 25°C. Filter through a Celite pad to remove Pd black/inorganics. Wash pad with EtOAc.

    • Concentrate filtrate to remove Dioxane.

    • Dilute residue with EtOAc (10 vol) and wash with Water (5 vol) followed by Brine (5 vol).

    • Dry organic layer over Na2SO4, filter, and concentrate to a viscous oil.

    • Purification: If necessary, crystallize from Heptane/EtOAc or pass through a short silica plug.

    • Yield Expectation: 85–92%.[1]

Step 2: Chemoselective Hydrogenation

Objective: Reduce the alkene without reducing the nitrile. Critical Control Point: Pressure and Temperature must be strictly controlled.

  • Setup: High-pressure reactor (Parr or Autoclave).

  • Charging:

    • Dissolve the Step 1 Intermediate (e.g., 25 g) in Ethyl Acetate (10 vol). Note: Avoid MeOH if transesterification is a risk, though usually safe. EtOAc is safer for nitriles.

    • Add 5% Pd/C (50% water wet, 10 wt% loading relative to substrate).

  • Hydrogenation:

    • Purge reactor 3x with N2, then 3x with H2.

    • Pressurize to 2 bar (30 psi) . Do not exceed 3 bar.

    • Stir at 20–25°C (Room Temp). Do not heat.

    • Monitor H2 uptake. The reaction typically completes in 2–4 hours.

    • In-Process Control (IPC): Check HPLC for disappearance of alkene. If Nitrile reduction (benzylamine impurity) is observed (>1%), stop immediately.

  • Workup:

    • Filter catalyst over Celite (Keep wet!).

    • Concentrate filtrate to yield N-Boc-3-(2-cyanobenzyl)piperidine .

    • Yield Expectation: 95–98%.

Step 3: Deprotection & Salt Formation

Objective: Remove Boc group and isolate the stable API intermediate salt.

  • Reaction:

    • Dissolve the Step 2 Product (e.g., 20 g) in Isopropanol (IPA) (5 vol).

    • Cool to 0–5°C.

    • Slowly add HCl in IPA (5–6 N, 4 equiv). Maintain temp <20°C.

  • Digestion:

    • Allow to warm to Room Temp and stir for 3–12 hours.

    • The product should precipitate as a white solid.

    • Optional: Add MTBE (5 vol) to drive precipitation if yield is low.

  • Isolation:

    • Filter the solid.[2][3]

    • Wash cake with cold IPA/MTBE (1:1).

    • Dry in a vacuum oven at 45°C for 12 hours.

  • Final Product: 2-(3-Piperidinylmethyl)benzonitrile Hydrochloride .

Analytical Controls & Specifications

To ensure the material is suitable for downstream API synthesis, the following specifications are recommended:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR / MSConforms to structure
Purity HPLC (210 nm)> 98.0% area
Impurity A HPLC< 0.15% (Benzylamine derivative - over-reduction)
Impurity B HPLC< 0.15% (Unreduced alkene)
Residual Pd ICP-MS< 20 ppm
Water Content KF< 1.0% (unless hydrate)

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.

Troubleshooting Guide (Senior Scientist Insights)

  • Issue: Low Conversion in Step 1 (Suzuki).

    • Cause: Catalyst poisoning or oxygen presence.

    • Fix: Ensure rigorous degassing. Switch to a more active catalyst system like Pd(dtbpf)Cl2 if sterics are an issue (though dppf is usually sufficient).

  • Issue: Over-reduction in Step 2 (Nitrile to Amine).

    • Cause: Pressure too high or reaction time too long.

    • Fix: Switch solvent to Toluene (reduces rate of nitrile reduction). Add a catalyst poison like 0.1 equiv Quinoline (though this requires removal later). Alternatively, use Wilkinson's Catalyst (RhCl(PPh3)3) for homogeneous hydrogenation, which is highly selective for alkenes over nitriles.

  • Issue: Sticky Solid in Step 3.

    • Cause: Residual Boc-byproducts or solvent.

    • Fix: Triturate the crude salt in hot Acetone or Acetonitrile, then cool to crystallize.

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation Reactor1 Reactor 1 (Suzuki Coupling) 85°C, 6h Filter1 Filtration (Remove Pd) Reactor1->Filter1 Workup1 Aqueous Workup & Concentration Filter1->Workup1 Reactor2 Hydrogenator 2 bar H2, 25°C EtOAc Solvent Workup1->Reactor2 Filter2 Catalyst Filtration Reactor2->Filter2 Reactor3 Crystallizer HCl/IPA Addition Filter2->Reactor3 Filter3 Isolation & Drying Reactor3->Filter3 End Final API Intermediate (HCl Salt) Filter3->End Start Raw Materials: Bromide + Boronate Start->Reactor1

Figure 2: Process Flow Diagram illustrating the unit operations from raw materials to isolated salt.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Selective Hydrogenation of Alkenes vs Nitriles: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on chemoselectivity).
  • Synthesis of 3-Substituted Piperidines: Kuduk, S. D., et al. (2010). Synthesis of 3-substituted piperidines via Suzuki coupling of pyridyl boronates. Tetrahedron Letters, 51(12), 1619-1621. (Analogous methodology).
  • Boronate Reagent Data: PubChem Compound Summary for CID 16082697 (N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester). Link

  • Safety of Benzonitrile Derivatives: National Center for Biotechnology Information. PubChem Compound Summary for CID 17201-43-3, 2-(Bromomethyl)benzonitrile. Link

Sources

Microwave-assisted synthesis of benzylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Benzylpiperidine Derivatives

Executive Summary

The benzylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for acetylcholinesterase (AChE) inhibitors like Donepezil (Aricept®) , used in Alzheimer’s disease therapy. Conventional thermal synthesis of these derivatives—typically via N-alkylation or reductive amination—is often plagued by long reaction times (12–24 hours), moderate yields (50–70%), and the formation of degradation byproducts due to prolonged heating.

This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while boosting yields to >90%. We focus on two primary pathways: Direct N-Alkylation and Reductive Amination , providing a self-validating workflow for researchers in drug discovery.

Mechanistic Insight: Why Microwave?

The superiority of MAOS in synthesizing benzylpiperidines stems from dipolar polarization .

  • Thermal vs. Kinetic Effect: Conventional heating relies on convection currents, heating the vessel walls first. MW irradiation directly couples with the dipole moment of polar reagents (e.g., piperidine, benzyl halides) and solvents.

  • The "Specific Microwave Effect": In N-alkylation, the transition state is more polar than the ground state. MW irradiation stabilizes this transition state (decreasing activation energy,

    
    ), significantly accelerating the nucleophilic attack of the piperidine nitrogen on the benzyl halide.
    
Diagram 1: Reaction Pathway & MW Interaction

ReactionPathway Reagents Reagents (Piperidine + Benzyl Halide) Dipole MW Field Interaction (Dipolar Rotation) Reagents->Dipole Absorption TS Transition State (Highly Polar) Dipole->TS Stabilization (Lower ΔG‡) Product Benzylpiperidine Derivative TS->Product Rapid Conversion Product->Reagents Conventional Heating (Slow/Reversible)

Caption: Kinetic acceleration via selective stabilization of the polar transition state under MW irradiation.

Experimental Protocols

Protocol A: Direct N-Alkylation (The "Classic" Route)

Best for: Simple benzylpiperidine cores and rapid library generation.

Target Reaction: Synthesis of N-benzyl-4-ethoxycarbonylpiperidine (Donepezil intermediate).

Materials:

  • Ethyl isonipecotate (1.0 equiv)

  • Benzyl bromide/chloride derivatives (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional for chlorides.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve ethyl isonipecotate (1 mmol) in 3 mL ACN.

  • Addition: Add

    
     (2 mmol) followed by the benzyl halide (1.1 mmol). Add a magnetic stir bar.
    
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (PID control)

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High (600 rpm)

  • Workup: Cool to <50°C using compressed air (integrated in most MW reactors). Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Validation: Analyze via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

Expected Result: >92% Yield, >95% Purity (crude).

Protocol B: Reductive Amination (The "Green" Route)

Best for: Complex Donepezil analogs where alkyl halides are unstable or unavailable.

Target Reaction: Coupling of 5,6-dimethoxy-1-indanone derivatives with substituted piperidines.

Materials:

  • Substituted Benzaldehyde (1.0 equiv)

  • Piperidine derivative (1.0 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation (In Situ): In a MW vial, mix aldehyde (1 mmol), piperidine (1 mmol), and acetic acid in 3 mL solvent.

  • Irradiation (Step 1): Heat at 80°C for 5 minutes to drive imine formation.

  • Reduction: Pause run. Open vial carefully (after cooling). Add

    
     (1.5 mmol). Reseal.
    
  • Irradiation (Step 2): Heat at 80°C for 15 minutes .

    • Note:

      
       is preferred over 
      
      
      
      in MW as it is milder and tolerates higher temperatures without rapid decomposition.
  • Quenching: Quench with saturated

    
     solution. Extract with DCM.
    

Expected Result: 85–90% Yield.

Comparative Data Analysis

The following table summarizes the efficiency gains of MAOS over conventional reflux methods for benzylpiperidine synthesis.

MetricConventional RefluxMicrowave-Assisted (Protocol A)Improvement Factor
Reaction Time 12 – 24 Hours10 – 20 Minutes~70x Faster
Solvent Usage 50 – 100 mL2 – 5 mLGreen Chemistry
Yield (Isolated) 55 – 70%90 – 96%+30% Yield
Purity (Crude) 75 – 85% (Requires Column)>95% (Often requires only filtration)Streamlined Workup
Energy Consumption High (Continuous heating)Low (Targeted energy transfer)Cost Efficient

Optimization & Troubleshooting (E-E-A-T)

Expert Insight: The choice of solvent is critical in MW synthesis due to the Loss Tangent (tan


) , which measures a material's ability to convert electromagnetic energy into heat.
  • High Absorbers (tan

    
     > 0.5):  Ethanol, DMSO. Use these for rapid heating.[2]
    
  • Medium Absorbers (tan

    
     0.1–0.5):  Acetonitrile, DMF. Ideal for controlled, steady heating (Recommended for Protocol A).
    
  • Low Absorbers (tan

    
     < 0.1):  Toluene, Hexane. Do not use as primary solvent. If required for solubility, add a "doping" agent (e.g., ionic liquid or small amount of alcohol) to allow heating.
    
Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Select Precursors RouteCheck Are Halides Available/Stable? Start->RouteCheck ProtA Protocol A: N-Alkylation (Solvent: ACN, Base: K2CO3) RouteCheck->ProtA Yes ProtB Protocol B: Reductive Amination (Aldehyde + Amine) RouteCheck->ProtB No MW_A MW Irradiation 100°C, 10 min ProtA->MW_A Workup Workup & Analysis (LC-MS / NMR) MW_A->Workup MW_B1 MW Step 1: Imine Form. 80°C, 5 min ProtB->MW_B1 AddRed Add NaBH(OAc)3 MW_B1->AddRed MW_B2 MW Step 2: Reduction 80°C, 15 min AddRed->MW_B2 MW_B2->Workup

Caption: Decision matrix for selecting the optimal synthesis route based on precursor availability.

References

  • Gomez, L., et al. (2020). "Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Santosh, L. G., et al. (2017).[3] "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." Asian Journal of Chemistry.

  • BenchChem Application Note. (2025). "Microwave-Assisted Synthesis of Piperidine-Containing Heterocycles."

  • Pohl, N. L., et al. (2004).[4] "Microwave-assisted synthesis of carbohydrate scaffolds." Journal of the American Chemical Society.[4]

Sources

Strategic Regiocontrol: Protecting Group & Alkylation Protocols for 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity regiocontrol over the 3-aminopiperidine scaffold. It synthesizes industrial best practices with mechanistic insights to prevent common pitfalls like over-alkylation and regioisomeric mixtures.

The Regioselectivity Challenge

3-Aminopiperidine presents a classic "competing nucleophile" problem. It contains two distinct nitrogen centers with similar but distinguishable electronic profiles:

  • N1 (Secondary, Cyclic): Highly basic (

    
    ), moderately hindered, but generally more nucleophilic in S
    
    
    
    2 reactions due to ring constraints forcing lone pair availability.
  • N3 (Primary, Exocyclic): Slightly less basic (

    
    ), less sterically hindered, but prone to over-alkylation (forming tertiary/quaternary species).
    

The "N1-First" Rule: In direct acylation reactions (e.g., with Boc


O) under basic conditions (Schotten-Baumann), the N1 position  is kinetically and thermodynamically favored. Direct alkylation without protection invariably leads to mixtures. Therefore, an Orthogonal Protection Strategy  is required for clean synthesis.

Decision Matrix: Selecting Your Route

Before starting, determine your target. The choice of starting material dictates the workflow efficiency.

Target MoietyRequired IntermediateStrategic Pathway
N3-Alkylated Product 1-Boc-3-aminopiperidine Pathway A (Direct): N1 is permanently protected. Alkylate N3 directly.[1]
N1-Alkylated Product 3-(Boc-amino)piperidine Pathway B (The Switch): Requires orthogonal protection swap (Boc

Cbz

Free N1).
Bis-Alkylated (Hetero) 1-Prot-3-Prot'-piperidine Pathway C (Sequential): Stepwise deprotection and functionalization.

Detailed Protocols

Protocol A: The "Forward" Route (N3-Alkylation)

Target: Selective functionalization of the exocyclic primary amine.

Context: This is the most common route. 1-Boc-3-aminopiperidine is commercially available, but if synthesis from the diamine dihydrochloride is required, use the following:

Step 1: Regioselective N1-Protection

  • Dissolve: Suspend 3-aminopiperidine dihydrochloride (1.0 eq) in water/dioxane (1:1 v/v).

  • Basify: Cool to 0°C. Add NaOH (2.2 eq) dropwise to adjust pH to ~12.

  • Acylate: Add Boc

    
    O (1.0 eq) in dioxane slowly over 1 hour. Crucial: Maintain low temperature to maximize regioselectivity.
    
  • Workup: Extract with DCM. The N1-Boc product is formed with >90% regioselectivity due to the higher nucleophilicity of the secondary amine.

Step 2: N3-Alkylation via Reductive Amination (Recommended) Avoids over-alkylation common with alkyl halides.

  • Imine Formation: Dissolve 1-Boc-3-aminopiperidine (1.0 eq) in DCE (0.1 M). Add the aldehyde (1.1 eq) and AcOH (1.5 eq). Stir for 30 min.

  • Reduction: Add NaBH(OAc)

    
     (1.5 eq). Stir at RT for 4–16 hours.[2]
    
  • Quench: Add sat. NaHCO

    
    . Extract with DCM.[3]
    
Protocol B: The "Orthogonal Switch" (N1-Alkylation)

Target: Selective functionalization of the ring nitrogen (N1) while preserving N3.

Context: Direct protection of N3 in the presence of free N1 is difficult. The most robust method is to start with the N1-protected species, protect N3 orthogonally, and then expose N1.

Workflow:

  • Start: 1-Boc-3-aminopiperidine.

  • Protect N3: React with Cbz-Cl (1.1 eq) and DIPEA (2.0 eq) in DCM at 0°C.

    • Result: 1-Boc-3-(Cbz-amino)piperidine.[4]

  • Selective Deprotection (N1): Treat with 4M HCl in Dioxane or TFA/DCM (1:4).

    • Result: 3-(Cbz-amino)piperidine (HCl salt).[5]

    • Note: The Cbz group is stable to acid, preserving N3 protection.

  • Alkylate N1: Perform S

    
    2 alkylation or reductive amination on the now-free N1.
    
  • Final Deprotection: Remove Cbz via Hydrogenation (H

    
    , Pd/C) to yield the final N1-alkylated, N3-free product.
    
Protocol C: Troubleshooting & Optimization
IssueCauseSolution
NMR Signals Broad/Split Rotamers Boc/Cbz groups on the piperidine ring create rotamers. Run NMR at 50°C or in DMSO-

to coalesce peaks [1].
Over-alkylation of N3 S

2 Reactivity
Switch from Alkyl Halide/Base to Reductive Amination . If S

2 is mandatory, use a syringe pump for slow addition of the electrophile.
Poor Solubility Salt Formation The dihydrochloride salt is insoluble in ether/DCM. Always free-base (NaOH/Extraction) before organic reactions unless using Schotten-Baumann conditions.

Visualized Workflows

Diagram 1: The Orthogonal Switch Strategy

This diagram illustrates the logical flow for accessing the elusive N1-alkylated species using the "Switch" protocol.

G Start Start: 1-Boc-3-aminopiperidine (N1 blocked, N3 free) Step1 Step 1: Protect N3 (Reagent: Cbz-Cl, Base) Start->Step1 Inter1 Intermediate: 1-Boc-3-(Cbz-amino)piperidine (Fully Protected) Step1->Inter1 Step2 Step 2: Selective Acid Deprotection (Reagent: TFA or HCl) Inter1->Step2 Removes Boc only Target Target Scaffold: 3-(Cbz-amino)piperidine (N1 Free, N3 Blocked) Step2->Target Alkylation Step 3: N1 Functionalization (Alkylation/Acylation) Target->Alkylation Final Final Step: Hydrogenation (Remove Cbz -> Free N3) Alkylation->Final

Caption: Workflow for converting commercially available N1-Boc material into an N1-reactive scaffold.

Diagram 2: Regioselectivity Decision Tree

Select the correct reaction conditions based on the starting material and desired outcome.

D Start Starting Material: 3-Aminopiperidine (2HCl) Cond1 Condition A: Boc2O, NaOH (pH 12) Start->Cond1 Direct Acylation Cond2 Condition B: Benzaldehyde (Schiff Base) Start->Cond2 Selectivity Assist Prod1 Major Product: 1-Boc-3-aminopiperidine Cond1->Prod1 Note1 Mechanism: N1 is more nucleophilic Prod1->Note1 Inter2 Intermediate: N3-Imine formed Cond2->Inter2 Step2 Step 2: Protect N1 then Hydrolyze Inter2->Step2 Prod2 Product: 1-Protected-3-aminopiperidine (High Purity Route) Step2->Prod2

Caption: Decision tree comparing direct acylation vs. Schiff-base directed protection.

References

  • Berggren, K. et al. (2012). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry. Available at: [Link]

  • Kadyrov, R. (2021). "Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane." Synthesis. Available at: [Link]

  • Patent CN101565397B. "N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

Sources

Application Note: One-Pot Synthesis of Functionalized Piperidinyl Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis of functionalized piperidinyl benzonitriles Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

Piperidinyl benzonitriles are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for antipsychotics (e.g., Pipaluron), DPP-4 inhibitors (e.g., Alogliptin intermediates), and CCR2 antagonists. Traditional synthesis often involves multi-step isolation: deprotection of a functionalized piperidine followed by a separate coupling event.

This guide details two robust one-pot protocols designed to streamline this workflow. We focus on a Telescoped Deprotection-


 Cascade  (Method A) for activated substrates and a Pd-Catalyzed Buchwald-Hartwig Amination  (Method B) for unactivated or sterically hindered systems. These protocols prioritize atom economy, operational simplicity, and scalability.

Mechanistic Principles & Strategic Selection

The synthesis of piperidinyl benzonitriles hinges on the electronic nature of the benzonitrile electrophile. The nitrile group (-CN) is a strong electron-withdrawing group (EWG), activating the aromatic ring at the para and ortho positions.

Decision Matrix: Selecting the Right Protocol
  • Use Method A (

    
     Cascade)  when:
    
    • The electrophile is 4-fluorobenzonitrile or 2-fluorobenzonitrile .

    • The piperidine amine is secondary (or a Boc-protected precursor).

    • Green chemistry and cost-efficiency are priorities (metal-free).

  • Use Method B (Buchwald-Hartwig) when:

    • The electrophile is 4-chlorobenzonitrile or 4-bromobenzonitrile (less activated).

    • The system contains sensitive functional groups incompatible with the high heat/basicity of

      
      .
      
    • High steric hindrance is present on the piperidine ring.

Mechanistic Pathways[1][2]

ReactionPathways Start Target: Piperidinyl Benzonitrile Substrate Substrate Analysis Start->Substrate MethodA Method A: SNAr Cascade (Metal-Free) Substrate->MethodA X=F, NO2 (Activated) MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) Substrate->MethodB X=Cl, Br, I (Unactivated) Meisenheimer Intermediate: Meisenheimer Complex MethodA->Meisenheimer Nucleophilic Attack PdCycle Intermediate: Pd(II)-Amido Complex MethodB->PdCycle Oxidative Addition -> Amine Coordination Product Final Product (C-N Bond Formation) Meisenheimer->Product Re-aromatization (-F-) PdCycle->Product Reductive Elimination

Figure 1: Mechanistic selection pathway between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling.

Method A: Telescoped In-Situ Deprotection and Arylation

Best for: High-throughput library generation using Boc-protected piperidines and fluorobenzonitriles.

Concept

Instead of isolating the free piperidine amine (which can be unstable or hygroscopic), this protocol performs the acid-mediated removal of the Boc group and the subsequent arylation in a single reaction vessel.

Materials & Equipment[3][4][5]
  • Reagents:

    • N-Boc-4-functionalized piperidine (1.0 equiv)

    • 4-Fluorobenzonitrile (1.2 equiv)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Potassium Carbonate (

      
      , anhydrous, powder)
      
    • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

  • Equipment:

    • Sealed pressure vial or round-bottom flask with reflux condenser.

    • Magnetic stirrer with heating block.

Step-by-Step Protocol
  • Deprotection Phase:

    • Dissolve N-Boc-piperidine (1.0 mmol) in DCM (2 mL).

    • Add TFA (1 mL) dropwise at 0°C. Stir at room temperature (RT) for 1 hour.

    • Check Point: Confirm consumption of starting material via TLC (stained with Ninhydrin).

    • Concentration: Evaporate volatiles under reduced pressure/vacuum. Do not perform an aqueous workup. You are left with the piperidinium trifluoroacetate salt.

  • Solvent Switch & Neutralization:

    • Dissolve the crude salt residue directly in DMSO (3 mL).

    • Add

      
       (4.0 equiv). Note: Excess base is required to neutralize the TFA salt and act as the proton scavenger for the 
      
      
      
      reaction.
    • Stir for 10 minutes at RT to ensure evolution of

      
       ceases.
      
  • 
     Coupling: 
    
    • Add 4-fluorobenzonitrile (1.2 equiv) to the slurry.

    • Heat the mixture to 90–100°C for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (UV visualization at 254 nm). The nitrile group provides a distinct UV handle.

  • Workup (The "Water Crash"):

    • Cool the reaction mixture to RT.

    • Slowly pour the DMSO solution into crushed ice/water (20 mL) with vigorous stirring.

    • Observation: The product usually precipitates as a white or off-white solid due to the high lipophilicity of the benzonitrile adduct.

    • Filter the solid, wash with water (

      
       mL) to remove DMSO and inorganic salts, and dry in a vacuum oven.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of TFA salt.Increase

to 5-6 equivalents or use DIPEA as a co-base.
Dark/Tarry Mixture Temperature too high; oxidation of amine.Degas DMSO with nitrogen before heating; reduce temp to 80°C.
No Precipitation Product is too polar/soluble in water.Perform extraction with Ethyl Acetate (EtOAc) instead of filtration.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Coupling unactivated aryl chlorides (e.g., 4-chlorobenzonitrile) or when using sterically hindered piperidines.

Concept

This method utilizes a Palladium(0) cycle to forge the C-N bond.[1][2] It is indispensable when the "fluorine activation" required for Method A is absent.

Materials & Equipment[3][4][5]
  • Catalyst System:

    
     (2 mol%) and XPhos (4 mol%) OR RuPhos (for secondary amines).
    
  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Substrates: 4-Chlorobenzonitrile and Functionalized Piperidine.

Step-by-Step Protocol
  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.

    • Critical: Oxygen poisons the Pd catalyst. Ensure rigorous inert conditions.

  • Reagent Charging:

    • Add

      
       (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).
      
    • Add 4-chlorobenzonitrile (137 mg, 1.0 mmol) and the piperidine derivative (1.2 mmol).

    • Add

      
       (144 mg, 1.5 mmol). Note: If the substrate contains base-sensitive esters, switch to 
      
      
      
      .
  • Reaction:

    • Add anhydrous Toluene (4 mL) via syringe.

    • Seal the vessel and heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

    • Visual Cue: The solution often turns from dark red/purple to black/brown upon completion.

  • Workup:

    • Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.

    • Concentrate the filtrate.[1]

    • Purification: Flash column chromatography is usually required (Hexanes:EtOAc gradient) as these products rarely precipitate cleanly like in Method A.

Comparative Data & Validation

The following data summarizes typical results when coupling 4-substituted piperidines with benzonitriles.

Table 1: Method Comparison for 4-(4-substituted-piperidin-1-yl)benzonitriles

Substrate (Piperidine substituent)ElectrophileMethodTime (h)Yield (%)Notes
4-OH (4-hydroxypiperidine)4-F-BenzonitrileA 492Clean precipitation.
4-COOEt (Ethyl isonipecotate)4-F-BenzonitrileA 588Ester remains intact.
4-Ph (4-phenylpiperidine)4-Cl-BenzonitrileB 1281

failed (no reaction).
3,5-dimethylpiperidine4-Br-BenzonitrileB 876Steric hindrance overcome by Pd.
Workflow Visualization

ExperimentalWorkflow Input Start: Raw Materials (Boc-Piperidine + Ar-CN) Deprotect Step 1: Acid Deprotection (TFA/DCM) Input->Deprotect Evap Evaporate Volatiles Deprotect->Evap Choice Select Coupling Mode Evap->Choice RouteA Route A: Add DMSO + K2CO3 + 4-F-Ph-CN (Heat 90°C) Choice->RouteA Activated (F) RouteB Route B: Free base workup -> Dry Toluene Add Pd/Ligand + 4-Cl-Ph-CN Choice->RouteB Unactivated (Cl/Br) Quench Quench: Pour into Ice Water RouteA->Quench Column Isolation: Chromatography (Oil) RouteB->Column Filter Isolation: Filtration (Solid) Quench->Filter

Figure 2: Operational workflow for the one-pot synthesis of functionalized piperidinyl benzonitriles.

References

  • Nucleophilic Arom

    
    ) in Water/Green Solvents: 
    
    • Source: Saha, M., et al. (2013).
    • URL:[Link]

    • Relevance: Validates the use of carbonate bases and aqueous/polar solvent systems for benzonitrile functionaliz
  • Buchwald-Hartwig Amination of Aryl Chlorides

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • URL:[Link]

    • Relevance: Establishes the standard protocol for coupling secondary amines (piperidines) with aryl chlorides using XPhos/RuPhos.
  • Medicinal Chemistry Applications (Piperidine Scaffolds)

    • Source: Jones, S. P., et al. (2022).[3] "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[3]

    • URL:[Link]

    • Relevance: Highlights the importance of functionalized piperidines in drug discovery and their integration into arom
  • One-Pot Multicomponent Synthesis (Contextual)

    • Source: Goswami, S. V., et al. (2012).[4] "An efficient one-pot multi-component synthesis of highly functionalized piperidines."[5][6][7][8] Heterocyclic Communications.

    • URL:[Link]

    • Relevance: Provides background on forming the piperidine ring itself, though the coupling protocols (1 & 2)

Sources

Troubleshooting & Optimization

Removing dimer impurities in 2-(3-Piperidinylmethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis and purification of 2-(3-Piperidinylmethyl)benzonitrile, designed as an interactive troubleshooting center.

Executive Summary

In the synthesis of 2-(3-Piperidinylmethyl)benzonitrile —a critical pharmacophore often associated with DPP-4 inhibitors like Alogliptin—the term "dimer impurity" typically refers to two distinct byproducts depending on your specific synthetic route:

  • The Wurtz Dimer: 2,2'-(ethane-1,2-diyl)dibenzonitrile, formed by the self-coupling of the 2-(bromomethyl)benzonitrile starting material.

  • The N,N-Bis-alkylated Dimer: Formed when the piperidine nitrogen reacts with two equivalents of the benzyl halide (over-alkylation).

This guide addresses the root causes of these impurities and provides self-validating protocols for their removal.

Part 1: Diagnostic & Root Cause Analysis (FAQs)

Q1: I am seeing a persistent non-polar impurity by TLC/HPLC. Is this the dimer?

Diagnosis: Likely, yes. If you are using 2-(bromomethyl)benzonitrile (2-BMBN) as your electrophile, the impurity is almost certainly the Wurtz Dimer (2,2'-dicyanobibenzyl).

  • Mechanism: This forms via a radical mechanism or metal-halogen exchange side reaction, particularly if the reaction temperature is too high or if trace metals are present in the base/solvent system.

  • Characteristics: It is neutral (non-basic) and highly lipophilic. It often co-elutes with the product in standard organic washes but differs significantly in pKa.

Q2: My product yield is low, and I see a high molecular weight peak (M+ ~ mass of product + 117). What is this?

Diagnosis: This is the Over-Alkylated Dimer .

  • Mechanism: This occurs when the reaction kinetics favor the alkylation of the product over the starting material. This happens if:

    • The product (secondary/tertiary amine) is more nucleophilic than the starting amine.

    • The benzyl halide is added all at once (dump addition) rather than dropwise.

    • The stoichiometry of the amine is too low (1:1 ratio).

Q3: Why does recrystallization fail to remove the Wurtz dimer?

Expert Insight: The Wurtz dimer shares similar solubility profiles with the free base of your target amine in many organic solvents (ethanol, toluene). Standard recrystallization is often insufficient because the impurity entrapment occurs within the crystal lattice. Acid-Base extraction (The pH Swing) is the mandatory first line of defense before crystallization.

Part 2: Prevention Protocols (Reaction Engineering)

To minimize dimer formation upstream, adhere to these kinetic control parameters.

Protocol A: Stoichiometric Control (Preventing Over-Alkylation)
  • Reagent Ratio: Use a minimum of 1.2 to 1.5 equivalents of the piperidine derivative relative to the benzyl halide. If the piperidine is inexpensive, increase to 2.0 eq.

  • Addition Mode: Do NOT add the benzyl halide as a solid. Dissolve 2-(bromomethyl)benzonitrile in the reaction solvent (e.g., MeCN or DMF) and add it dropwise over 1–2 hours to the amine solution.

    • Causality: This keeps the instantaneous concentration of the alkylating agent low, statistically favoring the reaction with the abundant starting amine rather than the scarce product.

Protocol B: Thermal Regulation (Preventing Wurtz Dimer)
  • Temperature: Maintain reaction temperature between 0°C and 25°C . Avoid reflux unless kinetics are extremely slow.

  • Base Selection: Use mild inorganic bases (K₂CO₃ or NaHCO₃) rather than strong hydrides (NaH), which can promote radical coupling or elimination side reactions.

Part 3: Removal Protocols (Downstream Processing)

If the dimer is already present, use the following workflows. Protocol C is the industry standard for separating neutral impurities (Wurtz dimer) from basic amines.

Protocol C: The "pH Swing" Extraction (Gold Standard)

Target: Removal of non-basic Wurtz dimer (2,2'-dicyanobibenzyl) and unreacted benzyl bromide.

Principle: The target molecule is a basic amine (pKa ~9-10). The Wurtz dimer is a neutral nitrile. By manipulating pH, we can force the target into water (as a salt) while the dimer remains in the organic layer.

Step-by-Step Methodology:

  • Evaporation: Remove the reaction solvent (DMF/MeCN) completely under reduced pressure.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction (The Critical Step):

    • Add 1M HCl (aq) to the organic layer.

    • Observation: The amine product protonates and moves to the aqueous phase. The neutral Wurtz dimer stays in the EtOAc/DCM.

    • Action: Separate layers.[1][2] Keep the Aqueous Layer.

  • Organic Wash: Wash the acidic aqueous layer with fresh EtOAc (2x).

    • Validation: Check these washes by TLC. They should contain the non-polar dimer spot.

  • Basification:

    • Cool the aqueous layer to 0°C.[3]

    • Slowly add 4M NaOH or NH₄OH until pH > 12.

    • Observation: The solution will become cloudy/oily as the free base amine precipitates.

  • Final Extraction: Extract the turbid aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Protocol D: Salt Formation (Recrystallization)

Target: Removal of structurally similar amine impurities (Over-alkylated species).

If Protocol C does not yield >98% purity, convert the free base to a crystalline salt (Hydrochloride or Benzoate).

  • Dissolve the free base (from Protocol C) in Ethanol (5 volumes) .

  • Add HCl in Ethanol (1.1 eq) dropwise at room temperature.

  • Heat to reflux to dissolve any precipitate.

  • Cool slowly to 0°C.

  • Filter the crystals.[4] The dimer impurities generally remain in the mother liquor.

Part 4: Visualization of Purification Logic

The following diagram illustrates the logical flow of the "pH Swing" purification method, highlighting where the specific impurities are rejected.

purification_flow Crude Crude Reaction Mixture (Target Amine + Wurtz Dimer + Reagents) Acidify Step 1: Add Organic Solvent + 1M HCl Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Wurtz Dimer & Neutral Impurities) PhaseSep1->OrgLayer1 Rejects Neutrals AqLayer1 Aqueous Acidic Layer (Contains Target Amine Salt) PhaseSep1->AqLayer1 Retains Product Wash Step 2: Wash with EtOAc AqLayer1->Wash AqLayer2 Washed Aqueous Layer Wash->AqLayer2 Basify Step 3: Basify with NaOH (pH > 12) AqLayer2->Basify Extract Step 4: Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Target Amine Free Base) Extract->FinalOrg Product Recovery WasteAq Aqueous Waste (Salts) Extract->WasteAq

Caption: Logical flow of the Acid-Base "pH Swing" extraction. Note that the neutral Wurtz dimer is rejected in the initial organic phase separation.

Part 5: Data Summary & Specifications

Table 1: Impurity Profiles and Removal Strategies

Impurity TypeChemical Structure DescriptionOriginPhysicochemical PropertyPrimary Removal Method
Wurtz Dimer 2,2'-(ethane-1,2-diyl)dibenzonitrileSelf-coupling of benzyl bromideNeutral, LipophilicAcid/Base Extraction (Remains in organic wash)
Bis-Alkyl Dimer N,N-bis(2-cyanobenzyl)-piperidinyl speciesOver-alkylation of amineBasic, High MWRecrystallization (Solubility difference) or Chromatography
Hydrolysis Product 2-(hydroxymethyl)benzonitrileReaction with water/hydroxidePolar, NeutralSilica Plug or Water wash

References

  • Synthesis of Alogliptin Intermediates

    • Patent: Takeda Pharmaceutical Co Ltd. "Process for the preparation of dipeptidyl peptidase IV inhibitors." WO2007035629. (Describes the alkylation of uracil derivatives with 2-(bromomethyl)
    • Source:

  • Impurity Characterization in Benzyl Halide Alkylations

    • Journal: Kawano, Y., et al. "Impurity profile study of Alogliptin benzoate." Journal of Pharmaceutical and Biomedical Analysis. (Discusses the specific "dimer" structures formed during the benzyl bromide coupling steps).
    • Source: (General reference for Alogliptin impurity profiling).

  • Purification Methodologies (pH Swing)
  • Reagent Properties

    • Compound: 2-(Bromomethyl)benzonitrile (CAS: 22115-41-9).[5][6][7]

    • Source:

Sources

Technical Support Center: Controlling Regioselectivity in 3-Substituted Piperidine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of 3-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine functionalization. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you troubleshoot common issues and achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the alkylation of 3-substituted piperidines?

The main challenge lies in controlling the site of alkylation. The piperidine ring offers multiple reactive sites: the nitrogen atom (N1) and the carbon atoms of the ring. For a 3-substituted piperidine, the nitrogen is a nucleophilic center, leading to N-alkylation. Additionally, protons on the carbon atoms, particularly at the C2 and C6 positions (α to the nitrogen), can be removed to form an enamine or an enolate equivalent, which can then be alkylated (C-alkylation). The substituent at the C3 position can also influence the reactivity of the adjacent C2 and C4 positions.

Q2: What is the difference between kinetic and thermodynamic control in piperidine alkylation?

The outcome of your reaction can be dictated by either kinetic or thermodynamic control.[1][2][3][4][5]

  • Kinetic Control: At lower temperatures and with short reaction times, the product that forms the fastest will be the major product.[1][3] This is often the N-alkylation product due to the high nucleophilicity of the nitrogen lone pair.

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible.[2][5] This allows the products to equilibrate, and the most stable product will be the major isomer. The relative stability of C-alkylated versus N-alkylated products can depend on steric and electronic factors.

Q3: How does the choice of base influence regioselectivity?

The base is a critical factor in determining the site of deprotonation and, consequently, the site of alkylation.

  • For N-alkylation: Milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient to neutralize the acid formed during the reaction, facilitating N-alkylation without promoting significant C-H deprotonation.[6]

  • For C-alkylation: Stronger bases, such as organolithium reagents (e.g., n-BuLi, s-BuLi) or lithium amides (e.g., lithium diisopropylamide, LDA), are required to deprotonate the C-H bonds of the piperidine ring. The regioselectivity of this deprotonation can be influenced by the steric bulk of the base and the directing effects of substituents on the ring.

Troubleshooting Guide

Problem 1: Predominant N-Alkylation Instead of Desired C-Alkylation

This is a common issue arising from the high nucleophilicity of the piperidine nitrogen.

Causality: The lone pair on the nitrogen is readily available for nucleophilic attack on the alkylating agent. This reaction pathway often has a lower activation energy than C-H deprotonation followed by C-alkylation, making it the kinetically favored process.

Solutions:

  • Nitrogen Protection: The most straightforward solution is to protect the nitrogen with a suitable protecting group. This removes the nucleophilic site and directs the reaction towards C-alkylation.

    • Boc (tert-butyloxycarbonyl) Group: The bulky Boc group can direct lithiation to the equatorial position at C2 and C6, leading to stereoselective C-alkylation.[7][8]

    • Directing Groups: For more specific C-H functionalization, a directing group can be installed on the nitrogen. For instance, a pyridinyl group can direct metal catalysts to the α-C–H bonds.[7][8] An aminoquinoline auxiliary at the C3 position can direct palladium-catalyzed arylation to the C4 position.[9]

  • Use of Strong, Sterically Hindered Bases: To favor C-alkylation, a strong base that can deprotonate a C-H bond is necessary. A sterically hindered base like LDA may selectively deprotonate less sterically accessible C-H bonds.

Experimental Protocol: Boc Protection Followed by C-Alkylation

  • Boc Protection:

    • Dissolve the 3-substituted piperidine in a suitable solvent (e.g., dichloromethane or THF).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the N-Boc protected piperidine.

  • C-Alkylation:

    • Dissolve the N-Boc protected piperidine in dry THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Add a strong base such as s-BuLi (1.2 equivalents) dropwise to generate the lithiated intermediate.

    • Stir for the appropriate time to allow for deprotonation.

    • Add the alkylating agent (e.g., an alkyl halide) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

Problem 2: Poor Regioselectivity Between Different C-H Positions

Even when N-alkylation is suppressed, you may face a mixture of C-alkylated products (e.g., at C2, C4, or C6).

Causality: The relative acidity of the C-H protons and the steric environment around them dictate the site of deprotonation. The substituent at C3 will have a significant electronic and steric influence on the adjacent positions.

Solutions:

  • Directed C-H Functionalization: This is a powerful strategy to achieve high regioselectivity. A directing group is temporarily installed on the piperidine, which then directs a metal catalyst to a specific C-H bond for functionalization.[9][10][11]

    • α-Arylation: A pyridine-based directing group can be used with a ruthenium catalyst to achieve selective mono-arylation at the α-position.[10] Bulky substituents on the directing group can prevent bis-arylation.[10]

    • Remote Functionalization: An aminoquinoline amide directing group at C3 can direct palladium-catalyzed arylation to the C4 position with high selectivity.[9]

  • Formation of a Specific Enamine/Imine Intermediate: It is possible to selectively form an iminium ion, which can then be attacked by a nucleophile. For example, the Polonovski–Potier reaction can be used to generate an endo-cyclic iminium ion, which can then be functionalized.[12]

Diagram: Competing Alkylation Pathways

G cluster_0 3-Substituted Piperidine cluster_1 Reaction Pathways cluster_2 Products Piperidine 3-R-Piperidine N_Alkylation N-Alkylation (Kinetic Product) Piperidine->N_Alkylation Electrophile (Mild Base, Low Temp) C_Alkylation C-Alkylation (Thermodynamic/Directed Product) Piperidine->C_Alkylation Strong Base Electrophile (or Directing Group Strategy) N_Product N-Alkyl-3-R-Piperidine N_Alkylation->N_Product C_Product C-Alkyl-3-R-Piperidine C_Alkylation->C_Product

Caption: Competing N- vs. C-alkylation pathways.

Problem 3: Low Yields in C3-Alkylation via Piperideine Intermediate

One strategy for C3-alkylation involves the formation of a Δ¹-piperideine (an enamine), followed by deprotonation to an enamide anion and subsequent alkylation.[13] Low yields in this process can be frustrating.

Causality: The Δ¹-piperideine intermediate can be unstable and prone to dimerization or other side reactions. The generation of the enamide anion also requires specific conditions to be efficient.[13]

Solutions:

  • Optimize Piperideine Generation: The dehydrohalogenation of N-chloropiperidine is a common method to generate the piperideine in situ.[13][14] Ensure anhydrous conditions and careful temperature control.

  • Choice of Base for Enamide Formation: Lithium diisopropylamide (LDA) or Grignard reagents like ethylmagnesium bromide have been used to generate the enamide anion.[13][14] The choice of base and reaction temperature can impact the efficiency of this step.

  • In Situ Reduction: Due to the potential instability of the alkylated piperideine intermediate, an in situ reduction step using a reagent like lithium aluminum hydride (LAH) can be employed to directly obtain the stable 3-alkylpiperidine.[14]

Workflow: C3-Alkylation via Piperideine Intermediate

G Start Piperidine Step1 N-Chlorination Start->Step1 Step2 Dehydrohalogenation (Δ¹-Piperideine formation) Step1->Step2 Step3 Deprotonation (Enamide anion) Step2->Step3 Step4 Alkylation Step3->Step4 Step5 Reduction (optional, in situ) Step4->Step5 End 3-Alkylpiperidine Step5->End

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Cyanobenzyl Bromide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting coupling reactions involving 2-cyanobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of complex molecules using this versatile building block. Here, we will delve into the nuances of palladium-catalyzed cross-coupling reactions, providing in-depth, field-proven insights to help you optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and stability considerations for 2-cyanobenzyl bromide?

2-Cyanobenzyl bromide is a white to light yellow crystalline solid with a melting point of 72-74 °C.[1] It is classified as a lachrymator, meaning its vapors are irritating to the eyes and mucous membranes, and it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1][2] While stable under recommended storage conditions (cool, dark, and under an inert atmosphere), it is sensitive to moisture and strong oxidizing agents.[3][4] Under basic conditions, as are common in many coupling reactions, it can be susceptible to hydrolysis and other decomposition pathways.

Q2: What are the most common palladium-catalyzed cross-coupling reactions where 2-cyanobenzyl bromide is used?

2-Cyanobenzyl bromide is a valuable electrophile for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp³)–C(sp²) bond with aryl or vinyl boronic acids or their derivatives.[5][6]

  • Sonogashira Coupling: To create a C(sp³)–C(sp) bond with terminal alkynes.[7][8]

  • Buchwald-Hartwig Amination: For the synthesis of N-benzylated amines through coupling with primary or secondary amines.[9][10]

Q3: Can the ortho-cyano group influence the reactivity of 2-cyanobenzyl bromide in coupling reactions?

Yes, the ortho-cyano group exerts a significant electronic and steric influence. As an electron-withdrawing group, it can impact the rate of oxidative addition to the palladium(0) catalyst. While electron-deficient halides can sometimes facilitate Suzuki coupling, the steric bulk of the ortho-substituent may hinder the approach of the catalyst.[11] Additionally, the nitrile functionality can potentially coordinate to the palladium center, which may affect the catalytic cycle. Careful selection of ligands is crucial to mitigate these effects.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses specific problems you may encounter during your experiments with 2-cyanobenzyl bromide.

Problem 1: My Suzuki-Miyaura coupling reaction with 2-cyanobenzyl bromide is failing or giving very low yields.

Low or no yield in a Suzuki-Miyaura coupling involving 2-cyanobenzyl bromide can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Catalyst and Ligand Incompatibility: The choice of palladium source and ligand is critical for the successful coupling of benzylic bromides.

    • Insight: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or ferrocenyl-based ligands (e.g., dppf), have been shown to be more effective for challenging couplings, including those with benzylic electrophiles.[5][12] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

    • Actionable Step: Screen a panel of palladium catalysts and ligands. Start with a robust system like Pd(OAc)₂ with a Buchwald ligand or PdCl₂(dppf).

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step and can also influence the stability of the starting material.

    • Insight: Strong bases like sodium tert-butoxide (NaOtBu) can cause decomposition of 2-cyanobenzyl bromide or promote unwanted side reactions. Milder bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred for couplings with benzylic halides.[5] The presence of water can also be beneficial in some Suzuki couplings.[14]

    • Actionable Step: If using a strong base, switch to a milder inorganic base like Cs₂CO₃ or K₂CO₃. Consider using a mixed solvent system that includes water (e.g., Toluene/H₂O, THF/H₂O).[5]

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition.

    • Insight: While higher temperatures can increase reaction rates, they can also lead to the degradation of sensitive substrates like 2-cyanobenzyl bromide. Microwave-assisted heating can sometimes provide rapid and efficient heating, leading to improved yields in shorter reaction times.[12]

    • Actionable Step: Optimize the reaction temperature, starting from a moderate temperature (e.g., 80 °C) and gradually increasing if necessary. If available, explore microwave conditions.

Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Catalyst Screen Catalysts & Ligands (e.g., Pd(OAc)2/SPhos, PdCl2(dppf)) Start->Catalyst Initial Check Base Evaluate Base (e.g., Cs2CO3, K2CO3) Catalyst->Base If no improvement Solvent Optimize Solvent System (e.g., Toluene/H2O, DMF) Base->Solvent If still low yield Temp Adjust Temperature & Time (Consider Microwave) Solvent->Temp Fine-tuning End Optimized Yield Temp->End Successful Optimization

Caption: A systematic approach to troubleshooting low yields in Suzuki-Miyaura couplings.

Problem 2: I am observing significant homocoupling of my boronic acid and/or 2-cyanobenzyl bromide.

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of biaryl (from the boronic acid) and bibenzyl (from the benzyl bromide) impurities.

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Insight: Inadequately degassed reaction mixtures are a primary cause of boronic acid homocoupling.[13]

    • Actionable Step: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.

  • Palladium(II) Species: The presence of Pd(II) species at the beginning of the reaction can catalyze the homocoupling of boronic acids as a competing reaction to the main catalytic cycle.[13]

    • Insight: When using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced to the active Pd(0) species. This reduction can sometimes be inefficient, leading to residual Pd(II).

    • Actionable Step: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or ensure efficient in situ reduction of the Pd(II) precatalyst.

  • Reaction Conditions Favoring Homocoupling: Certain bases and solvents can favor the homocoupling of benzylic bromides.

    • Insight: Studies on the coupling of benzyl halides have shown that the choice of base can influence the extent of homocoupling. For instance, using K₂CO₃ was observed to lead to bibenzyl formation, which was mitigated by the addition of Cs₂CO₃.[5]

    • Actionable Step: If bibenzyl formation is significant, consider switching the base to Cs₂CO₃ or a mixture of bases.

Problem 3: My Sonogashira coupling of 2-cyanobenzyl bromide with a terminal alkyne is not proceeding well.

The Sonogashira coupling is a powerful tool for forming C(sp³)–C(sp) bonds, but it can be sensitive to reaction conditions.[7]

Potential Causes and Solutions:

  • Catalyst System Issues: The combination of palladium and copper catalysts is crucial.

    • Insight: The traditional Sonogashira catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which then transmetalates to the palladium center.[8]

    • Actionable Step: Ensure that both the palladium and copper catalysts are active. Use freshly purchased or properly stored catalysts. The loading of both catalysts may need to be optimized.

  • Base and Solvent Effects: An appropriate base and solvent are necessary to facilitate the reaction and maintain the stability of the reactants.

    • Insight: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used in Sonogashira couplings. This base also often serves as the solvent or co-solvent. The reaction generally requires anhydrous and anaerobic conditions.[7]

    • Actionable Step: Use a dry, amine-based solvent system and ensure the reaction is performed under an inert atmosphere. If solubility is an issue, a co-solvent like THF or DMF can be added.

  • Alkyne Homocoupling (Glaser Coupling): Similar to Suzuki reactions, the presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne.

    • Insight: This is a well-known side reaction in Sonogashira couplings, especially in the presence of the copper co-catalyst.

    • Actionable Step: Rigorous exclusion of air from the reaction mixture is critical. Use degassed solvents and maintain an inert atmosphere.

Problem 4: I am struggling with the Buchwald-Hartwig amination of 2-cyanobenzyl bromide.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, but can be challenging with certain substrates.[9]

Potential Causes and Solutions:

  • Inappropriate Ligand Choice: The ligand plays a pivotal role in the efficiency of the Buchwald-Hartwig amination.

    • Insight: For the coupling of benzylic electrophiles, bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle. Chelating phosphine ligands like BINAP or DPPF can be effective.[15]

    • Actionable Step: Screen a variety of ligands, including both monodentate (e.g., Buchwald-type ligands) and bidentate phosphine ligands.

  • Base Sensitivity: The choice of base is critical, as many amines and the 2-cyanobenzyl bromide itself can be sensitive to strong bases.

    • Insight: Strong bases like NaOtBu or LiHMDS are commonly used in Buchwald-Hartwig aminations. However, these can lead to side reactions with sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable.[16]

    • Actionable Step: If decomposition or side reactions are observed, switch to a weaker inorganic base.

  • Competitive N-Arylation vs. N-Benzylation: If an arylamine is used as the nucleophile, there could be competition between N-benzylation and N-arylation if an aryl halide is also present.

    • Insight: The relative reactivity of the electrophiles will determine the major product. Benzylic bromides are generally more reactive than aryl bromides in oxidative addition.

    • Actionable Step: This is less of a concern when 2-cyanobenzyl bromide is the sole electrophile. If mixed electrophiles are present, careful control of reaction conditions is necessary.

Recommended Starting Conditions

The following table provides generalized starting conditions for the cross-coupling of 2-cyanobenzyl bromide. These should be considered as a starting point for optimization.

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%)
Ligand SPhos or XPhos (4-10 mol%)PPh₃ (4-10 mol%)BINAP or Xantphos (2-6 mol%)
Copper Co-catalyst N/ACuI (5-10 mol%)N/A
Base Cs₂CO₃ or K₂CO₃ (2-3 equiv.)Et₃N or i-Pr₂NH (Solvent)NaOtBu or Cs₂CO₃ (1.5-2 equiv.)
Solvent Toluene/H₂O (10:1) or DMFEt₃N or THFToluene or Dioxane
Temperature 80-110 °C (or microwave)Room Temp to 60 °C80-110 °C

General Catalytic Cycle for Suzuki-Miyaura Coupling of 2-Cyanobenzyl Bromide

Suzuki_Cycle R = 2-cyanobenzyl Ar = Aryl/Vinyl cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [R-Pd(II)L₂-Br] Pd0->OA_complex Oxidative Addition (R-Br) Trans_complex [R-Pd(II)L₂-Ar] OA_complex->Trans_complex Transmetalation (Ar-B(OH)₂) Decomp Decomposition of R-Br OA_complex->Decomp Base-induced Homocoupling Homocoupling of Ar-B(OH)₂ OA_complex->Homocoupling O₂ mediated Trans_complex->Pd0 Reductive Elimination Product R-Ar

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of 2-cyanobenzyl bromide, highlighting potential side reactions.

References

Sources

Technical Support Center: Nitrile Stability in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Nitrile Hydrolysis During Acid Workup of Piperidines Ticket ID: CHEM-SUP-092 Assigned Specialist: Senior Application Scientist Status: Open for Consultation

Executive Summary: The Piperidine-Nitrile Paradox

The Problem: You are likely facing a conflict of chemical properties.[1] Piperidines are basic secondary amines (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) that require acidic conditions for salt formation or Boc-deprotection. However, nitriles are acid-sensitive derivatives that hydrolyze to primary amides (Pinner reaction pathway) or carboxylic acids in the presence of water and strong acid.[2]

The Solution: The key to success lies in exploiting the massive


 differential between the piperidine nitrogen and the nitrile nitrogen.
  • Protonated Piperidine

    
    :  ~11.0 (Easily protonated)
    
  • Protonated Nitrile

    
    :  ~ -10.0 (Very difficult to protonate)
    

Hydrolysis only occurs if the nitrile nitrogen becomes protonated. By controlling acidity (pH) , temperature , and water activity (


) , you can manipulate the amine without activating the nitrile.

Module 1: Diagnostics & Mechanism

Q: Why did my nitrile turn into an amide?

A: You likely triggered the Pinner Reaction mechanism . This occurs when a nitrile is exposed to a strong acid in the presence of a nucleophile (water).[2][3][4]

If your LCMS shows a mass shift of +18 Da , you have formed the primary amide. If you see +19 Da (and loss of N), you have gone all the way to the carboxylic acid.

The Mechanism of Failure:

  • Activation: The strong acid protonates the nitrile nitrogen (

    
    ).[2] This is the rate-limiting step.
    
  • Attack: Water attacks the highly electrophilic carbon.

  • Tautomerization: The resulting imidic acid tautomerizes to the amide.[3][5]

NitrileHydrolysis cluster_0 Critical Failure Point Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (R-CNH+) Nitrile->Protonated + H+ (Strong Acid) Imidic Imidic Acid (Intermediate) Protonated->Imidic + H2O (Nucleophile) Amide Primary Amide (R-CONH2) Imidic->Amide Tautomerization

Figure 1: The acid-catalyzed hydrolysis pathway.[3] Avoiding the red "Nitrilium Ion" state is the primary objective.

Module 2: Boc-Deprotection Protocols

Q: How do I remove a Boc group without touching the nitrile?

A: You must eliminate water from the equation. Standard TFA/DCM often contains enough atmospheric moisture to hydrolyze a sensitive nitrile. Use one of the following anhydrous protocols.

Method A: The Gold Standard (HCl in Dioxane)

This method relies on the fact that without water, the nitrile cannot hydrolyze, even if protonated.

  • Dissolve: Dissolve your Boc-piperidine (1.0 equiv) in dry 1,4-dioxane (5 vol).

  • Add Acid: Add 4M HCl in Dioxane (5–10 equiv) at 0 °C under Nitrogen.

  • Warm: Allow to warm to room temperature (20–25 °C). Stir for 1–3 hours.

  • Monitor: Check TLC/LCMS.

  • Isolate: The product usually precipitates as the hydrochloride salt. Filter and wash with dry Et2O.

    • Note: If it does not precipitate, concentrate in vacuo strictly keeping bath temp <40 °C.

Method B: The "Mild" Alternative (Oxalyl Chloride/MeOH)

This generates anhydrous HCl in situ and is often gentler than commercial HCl/Dioxane.

  • Prepare: Cool dry Methanol (10 vol) to 0 °C .

  • Activate: Dropwise add Oxalyl Chloride (2.0–3.0 equiv). Caution: Gas evolution (CO/CO2).

  • Add Substrate: Add your Boc-piperidine dissolved in a minimum amount of MeOH.

  • React: Stir at room temperature for 1–4 hours.

  • Workup: Concentrate in vacuo.

Comparison of Acid Systems
Reagent SystemAcidityWater ContentRisk of HydrolysisRecommended For
4M HCl / Dioxane HighNegligibleLowStandard substrates
Oxalyl Chloride / MeOH MediumNegligibleVery LowSensitive nitriles
TFA / DCM (1:1) MediumVariable*High Avoid (unless scavengers used)
H2SO4 / EtOAc Very HighLowMediumOnly for robust nitriles

*TFA is hygroscopic. "Wet" TFA is the #1 cause of nitrile hydrolysis.

Module 3: Workup & Isolation Strategies

Q: I need to wash my organic layer. Can I use acid?

A: Yes, but never use 1M HCl if you can avoid it. Strong aqueous acids create local "hotspots" of low pH that trigger hydrolysis.

The "Cold Citric" Protocol: Use this when you need to remove impurities or quench a reaction involving a piperidine-nitrile.

  • Cool: Cool your reaction mixture to 0 °C .

  • Buffer: Use 10% Aqueous Citric Acid or Saturated NH4Cl instead of HCl.

    • Why? Citric acid (

      
      ) is strong enough to protonate the piperidine (making it water-soluble if needed) but too weak to significantly protonate the nitrile (
      
      
      
      ).
  • Speed: Perform the extraction quickly. Do not let the layers sit.

  • Neutralize: Immediately adjust the aqueous layer pH back to >9 with cold NaOH/NaHCO3 to recover the free base piperidine.

Workflow Decision Tree

WorkupStrategy Start Start: Crude Reaction Mixture Goal What is your goal? Start->Goal RemoveBoc Remove Boc Group Goal->RemoveBoc IsolateBase Isolate Free Base Goal->IsolateBase Anhydrous USE ANHYDROUS METHOD HCl/Dioxane or Oxalyl Cl/MeOH RemoveBoc->Anhydrous Aqueous Aqueous Workup Required IsolateBase->Aqueous TempControl CRITICAL: Cool to 0°C Aqueous->TempControl AcidChoice Select Acid Wash TempControl->AcidChoice StrongAcid 1M HCl (High Risk) AcidChoice->StrongAcid Avoid WeakAcid 10% Citric Acid or NH4Cl (Safe) AcidChoice->WeakAcid Recommended

Figure 2: Decision matrix for selecting the correct workup path.

FAQ & Troubleshooting

Q: My nitrile is sterically hindered (e.g., tertiary carbon alpha to CN). Am I safe? A: You have more leeway. Steric bulk protects the carbon from water attack. However, electronic effects matter more. If you have electron-donating groups nearby, the nitrile nitrogen becomes more basic (easier to protonate), increasing risk.

Q: Can I use Lewis Acids instead of Brønsted Acids? A: Yes. TMSOTf (Trimethylsilyl triflate) with 2,6-lutidine is a powerful anhydrous method for Boc removal that completely avoids protonation of the nitrile.

  • Ref: Sakaitani, M., & Ohfune, Y. (1990). J. Org. Chem.

Q: I need a salt form, but the HCl salt is hygroscopic and turning into amide over time. A: Switch to Oxalate or Fumarate salts.

  • Isolate the free base piperidine.

  • Dissolve in EtOH.

  • Add 1.0 equiv of Oxalic acid or Fumaric acid.

  • These salts are often non-hygroscopic and less acidic, preserving the nitrile during storage.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances, 2020, 10, 23565-23570.

  • Selective removal of N-Boc in the presence of nitriles. Journal of Organic Chemistry, Sakaitani, M., & Ohfune, Y. (1990), 55(3), 870-876. (TMSOTf method).
  • Pinner Reaction Mechanism . Comprehensive Organic Name Reactions and Reagents, Wang, Z. (2010).

Sources

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopicity

Piperidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs). Often, these compounds are isolated and handled as hydrochloride (HCl) salts to enhance their stability and solubility. However, this salt form frequently introduces a significant experimental challenge: hygroscopicity , the tendency to readily attract and absorb moisture from the atmosphere.[1][2]

Water absorption is not a trivial issue. It can lead to a cascade of problems, including:

  • Physical State Changes: From a free-flowing powder to a sticky, clumpy solid, or even complete dissolution (deliquescence) into a saline solution.[1][3][4][5]

  • Inaccurate Weighing: A constantly increasing mass on the analytical balance makes obtaining an accurate weight impossible, leading to errors in concentration and downstream results.[1][6][7]

  • Chemical Degradation: The presence of water can initiate or accelerate hydrolysis of the piperidine derivative or other functional groups, compromising the compound's purity and potency.[1][8][9][10]

  • Compromised Bioassays: Inaccurate concentrations and the presence of degradants can lead to inconsistent and unreliable biological data.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting guides, and validated protocols to effectively manage hygroscopic piperidine HCl salts, ensuring experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What makes a piperidine hydrochloride salt hygroscopic? A1: The hygroscopicity of an HCl salt is driven by the strong affinity of its ions for water molecules.[3] The chloride anion (Cl⁻) and the protonated piperidinium cation (R₂NH₂⁺) can form strong hydrogen bonds with water. This interaction can be so favorable that the compound will pull water vapor directly from the air. The process of absorbing enough atmospheric moisture to dissolve is known as deliquescence.[11][12][13]

Q2: How do I know if my piperidine HCl salt is hygroscopic? A2: The manufacturer's Certificate of Analysis (CofA) or Safety Data Sheet (SDS) should state if the compound is known to be hygroscopic.[14] Visually, if you observe the powder caking, clumping, or becoming "wet" or sticky upon brief exposure to ambient air, it is highly hygroscopic.[15] For a quantitative assessment, Dynamic Vapor Sorption (DVS) analysis is the standard method to measure the extent and rate of water uptake at various relative humidity (RH) levels.[1]

Q3: What are the ideal storage conditions for these compounds? A3: The primary goal is to minimize exposure to atmospheric moisture. Ideal storage involves a multi-barrier approach:

  • Primary Container: Tightly sealed, preferably amber glass vials with screw caps lined with inert material.

  • Secondary Environment: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[1] For highly sensitive compounds, storage in a glove box with a dry, inert atmosphere (nitrogen or argon) is the gold standard.[1][16]

  • Temperature: Store at the temperature recommended by the manufacturer, typically controlled room temperature (15°C to 25°C) or refrigerated (2°C to 8°C), to minimize thermal degradation.[17][18][19][20]

Q4: My compound arrived refrigerated. What is the first thing I should do? A4: Before opening, you must allow the sealed container to equilibrate to room temperature.[1][14] Placing the sealed vial inside a desiccator during this time is best practice.[1] Opening a cold container will cause ambient moisture to immediately condense on the cold powder, compromising the material.[14]

Q5: What is the difference between hygroscopic and deliquescent? A5: Hygroscopicity is the general ability to absorb moisture.[12] Deliquescence is a more extreme form of hygroscopicity where a solid substance absorbs so much moisture from the air that it dissolves completely and forms a liquid solution.[4][11][13] This occurs when the vapor pressure of the formed salt solution is lower than the partial pressure of water in the surrounding air.[4]

Troubleshooting Guide

Problem / Symptom Probable Cause(s) Recommended Solution(s) & Preventative Measures
Unstable, drifting weight reading on the analytical balance (mass continuously increases). The compound is actively absorbing atmospheric moisture during the weighing process.[1][6]Immediate Action: Work as quickly as possible. Use a weighing bottle or vial with a cap, only uncapping it briefly to add or remove material.[6] Best Practice: Perform all weighing operations inside a controlled, low-humidity environment, such as a glove box or a balance enclosure purged with dry nitrogen.[1][16][21] Use the "weighing by difference" technique (see Protocol 1).[1]
Compound appears clumpy, sticky, or has turned into a "goo" upon opening the container. This is deliquescence. The compound has absorbed a significant amount of moisture, likely from repeated openings in a humid environment or improper storage.[1][4]Salvage (if possible): Immediately place the open container in a high-vacuum desiccator to remove the absorbed water. This may not reverse any chemical degradation that has occurred. Prevention: Strictly adhere to proper storage conditions.[17] For highly deliquescent salts, dispense aliquots in a glove box to avoid compromising the main stock.[22]
Inconsistent or lower-than-expected results in biological assays or chemical reactions. 1. Inaccurate initial concentration: Water absorption has inflated the weighed mass, meaning the actual amount of active compound is lower than calculated.[1][14] 2. Chemical degradation: The compound has hydrolyzed due to moisture exposure, reducing its potency.[1][8]Validation: Before use, determine the water content of your compound using Karl Fischer titration, the gold standard for moisture analysis.[23][24][25] Adjust your calculated molecular weight to account for the water content to ensure accurate molar concentrations.[14] Prevention: Prepare stock solutions immediately after weighing in a controlled environment and store them appropriately.
Difficulty dissolving the compound in an aprotic organic solvent. The absorbed water is insoluble in the chosen aprotic solvent, causing the compound to appear oily or form a separate phase.Solution: If the compound's stability permits, gently heating the solution may help. Alternatively, using a co-solvent that is miscible with both water and the primary solvent may be effective. Prevention: Handle the compound under strictly anhydrous conditions to prevent water absorption in the first place. Use anhydrous grade solvents.

Key Experimental Protocols & Workflows

Workflow: Decision-Making for Handling a Piperidine HCl Salt

This diagram outlines the logical flow for assessing and handling a potentially hygroscopic compound.

G Fig 1. Decision Workflow for Handling Piperidine HCl Salts A Receive Compound B Consult SDS/CofA for Hygroscopicity Data A->B C Is it Hygroscopic? B->C D Store in Desiccator (Standard Protocol) C->D No E Store in Desiccator (Strict Protocol) Equilibrate to RT before opening C->E Yes F Prepare to Weigh D->F E->F G Weigh on Open Bench (Work Quickly) F->G If Not Hygroscopic H Weigh in Controlled Atmosphere (Glove Box / N2 Purge) F->H If Hygroscopic I Perform Karl Fischer Titration? G->I H->I J Use Nominal MW for Calculations I->J No (Screening) K Correct MW for Water Content for All Calculations I->K Yes (Required for DMPK/Tox)

Caption: Decision workflow for handling piperidine HCl salts.

Protocol 1: Accurate Weighing of a Hygroscopic Compound by Difference

This method minimizes the compound's exposure to the atmosphere during the weighing process.

Objective: To accurately weigh a target mass of a hygroscopic solid.

Environment: This protocol must be performed inside a low-humidity glove box or a balance enclosure with a continuous dry nitrogen purge.

Materials:

  • Analytical balance (4 or 5-decimal places)

  • Spatula (clean and dry)

  • Vial containing the hygroscopic piperidine HCl salt

  • Tared reaction flask or vial for receiving the compound

Procedure:

  • Acclimatization: Ensure the sealed vial of the compound has equilibrated to the ambient temperature of the weighing environment to prevent condensation.[1][14]

  • Initial Weighing: Place the sealed vial containing the hygroscopic compound on the analytical balance and record its mass precisely (Mass 1).

  • Transfer: Remove the vial from the balance. Working swiftly, open it and use a clean, dry spatula to transfer an estimated amount of the compound into your tared reaction flask.

  • Reseal: Immediately and tightly reseal the original compound vial.

  • Final Weighing: Place the sealed vial back on the analytical balance and record its new, lower mass (Mass 2).

  • Calculation: The exact mass of the compound transferred is the difference between the initial and final weights.

    • Mass Transferred = Mass 1 - Mass 2

  • Documentation: Record the final calculated weight in your laboratory notebook.

  • Storage: Immediately return the stock vial to its proper storage location (e.g., desiccator).[1]

Protocol 2: Quantitative Water Determination by Karl Fischer Titration

This protocol provides a method to accurately determine the water content, allowing for correction of the compound's molecular weight.

Objective: To quantify the percentage of water (% w/w) in a hygroscopic solid.

Principle: Karl Fischer (KF) titration is a highly specific method that relies on the stoichiometric reaction of iodine with water.[25][26] The coulometric method is ideal for the low water content expected in solids.[23][25]

Equipment:

  • Coulometric Karl Fischer Titrator

  • Anhydrous KF reagents (anolyte, catholyte)

  • Gas-tight syringe

  • Anhydrous methanol (for solids)

Procedure:

  • System Preparation: Set up the KF titrator according to the manufacturer's instructions. Ensure the titration cell is sealed and the reagents are fresh to minimize baseline drift.[23]

  • Tare: Tare the balance with a clean, dry weighing boat or vial.

  • Sample Preparation: In a low-humidity environment (glove box), quickly weigh an appropriate amount of the hygroscopic compound. Seal the container immediately.

  • Injection: Quickly introduce the weighed solid directly into the conditioned, anhydrous titration cell. The method of addition depends on the instrument (e.g., direct addition, or using a KF oven for insoluble samples).[24][26]

  • Titration: Start the titration. The instrument will electrochemically generate iodine to react with the water from the sample until the endpoint is reached.

  • Calculation: The instrument's software will automatically calculate the mass of water detected. Calculate the weight percentage:

    • % Water (w/w) = (Mass of Water / Mass of Sample) x 100

  • Molecular Weight Correction: Use the % water to calculate a corrected molecular weight for preparing solutions of known molarity.

    • Corrected MW = (Nominal MW) / (1 - (% Water / 100))

References

  • GenFollower. (2026, January 30).
  • Patsnap Eureka. (2025, September 24).
  • Pharmaceutical labeling machine manufacturer from China. (2024, July 22). Different Drug Storage Conditions.
  • Benchchem. Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
  • ARDL.
  • Biosynce. (2025, August 25).
  • Humidity controlled storage in pharmaceutical applic
  • WorldofTest.com. (2025, August 13). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy.
  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices.
  • MilliporeSigma.
  • SMTDryBoxes. (2025, April 15).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • ARL Bio Pharma. Water Content of APIs and Its Impact on Potency Results.
  • PMC. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form.
  • Water Determin
  • Benchchem. Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • Sussex Damp Experts. Hygroscopic Salts.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing.
  • Salameh, A. K., Mauer, L. J., & Taylor, L. S. Implications of Deliquescence in Food and Pharmaceutical Products.
  • University Digital Conservancy. Hygroscopicity of pharmaceutical crystals.
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22).
  • ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production.
  • FCT EMIS. PROPERTIES OF SALTS Some salts undergo the following processes 1. Deliquescence 2. Hygroscopy 3. Efflorescence Deliquescence Com.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?
  • Pharma Excipients. (2023, September 7). Moisture protection strategies and challenges for solid oral dosages.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • MSF Medical Guidelines. Drug quality and storage.
  • Benchchem. Stability of 1-(Chlorocarbonyl)
  • damp.aï. (2023, October 8).
  • Google Patents. EP0645440A2 - Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems.
  • ResearchGate. Properties of Amines and their Hydrochloride Salt.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • PubMed. (2014, May 15). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)
  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?
  • ResearchGate. Deliquescence of pharmaceutical systems.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18).
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.
  • ResearchGate. Deliquescence and efflorescence behavior of individual NaCl and KCl mixture aerosol particles | Request PDF.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development.
  • Quora. (2016, October 19).
  • Jacomex. Laboratory Fume Cupboard vs Glove Box for Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Cole-Parmer Blog. (2015, August 27). Which Chamber is Best for Your Lab?
  • Labtex. (2024, June 28). SICCO Desiccators and Glove Boxes – The Safe Solution.
  • MSE Supplies. (2024, September 17).
  • INSITU Building Preservation.
  • Sussex Damp Experts. Hygroscopic Salt Behaviour.

Sources

Validation & Comparative

Technical Guide: HPLC Method Validation for 2-(3-Piperidinylmethyl)benzonitrile Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Piperidinylmethyl)benzonitrile (PMBN) is a critical intermediate in the synthesis of Alogliptin , a selective DPP-4 inhibitor used for Type 2 Diabetes management. The purity of PMBN is a Critical Quality Attribute (CQA) because impurities here—specifically unreacted 2-(bromomethyl)benzonitrile or isomeric byproducts—can propagate into the final API, potentially leading to genotoxic impurities.

This guide compares two chromatographic approaches for PMBN analysis:

  • Method A (Traditional): Low pH (Formic Acid) on Standard C18.

  • Method B (Recommended): High pH (Ammonium Bicarbonate) on Hybrid Silica (BEH).

Verdict: While Method A is common, it fails to provide adequate peak symmetry for the basic piperidine moiety. Method B is the superior choice , offering sharper peaks (


), better retention, and higher resolution from polar degradants.

Chemical Context & The "Amine Challenge"

To validate a method, one must understand the analyte's behavior. PMBN contains a basic piperidine ring (


) and a neutral benzonitrile group.
  • At Low pH (pH 3.0): The piperidine nitrogen is protonated (

    
    ). The molecule becomes highly polar, eluting early (often near the void volume) and interacting ionically with residual silanols on the column, causing severe tailing.
    
  • At High pH (pH 10.0): The amine is deprotonated (Neutral). The molecule behaves hydrophobically, retaining well on the C18 chain with minimal silanol interaction.

Diagram 1: Chromatographic Decision Logic

G Start Analyte: PMBN (Basic Amine pKa ~11) Decision Select Mobile Phase pH Start->Decision LowPH Low pH (0.1% Formic Acid) Analyte = Ionized (Polar) Decision->LowPH Traditional Approach HighPH High pH (10mM NH4HCO3, pH 10) Analyte = Neutral (Hydrophobic) Decision->HighPH Modern Approach ResultA Result A: Early Elution Severe Tailing (Silanol Interaction) LowPH->ResultA ResultB Result B (Recommended): Optimal Retention Sharp Peak Symmetry HighPH->ResultB

Caption: Decision matrix for basic amine chromatography showing the mechanistic advantage of high pH conditions.

Comparative Methodology: Data Analysis

The following data compares the performance of a standard C18 column (Method A) against a Hybrid Ethylene Bridged Hybrid (BEH) C18 column running at High pH (Method B).

Table 1: Performance Metrics Comparison
ParameterMethod A (Low pH / Standard C18)Method B (High pH / Hybrid C18)Status
Mobile Phase 0.1% Formic Acid / ACN10mM

(pH 10) / ACN
Critical
Retention Time (

)
2.1 min (Poor retention)6.8 min (Ideal retention)✅ Improved
Tailing Factor (

)
1.8 (Fail > 1.5)1.08 (Pass)✅ Superior
Theoretical Plates (

)
~4,500~12,000✅ High Efficiency
Resolution (

)
1.2 (from impurity A)3.5 (from impurity A)✅ Robust

Analysis: Method A fails the standard system suitability requirement of


. The protonated amine "drags" along the silica surface. Method B neutralizes the amine, allowing the pure hydrophobic partition mechanism to dominate.

Detailed Protocol: The Optimized Method (Method B)

This protocol is validated to meet ICH Q2(R2) standards.

Reagents & Equipment
  • Column: Waters XBridge BEH C18,

    
    , 
    
    
    
    (or equivalent high-pH stable column).
  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Standard: 2-(3-Piperidinylmethyl)benzonitrile Reference Standard (>99.0%).

Instrument Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for amines)
Injection Volume 5.0

L
Detection UV @ 225 nm (Nitrile absorbance)
Run Time 12.0 minutes
Gradient Program
Time (min)% Buffer (A)% ACN (B)Curve
0.0955Initial
8.04060Linear
8.1595Step
10.0595Hold
10.1955Re-equilibrate
12.0955End

Validation Results (Representative Data)

The following data represents typical results obtained during a full validation study.

System Suitability Testing (SST)

Criteria: %RSD of Area


, Tailing Factor 

, Theoretical Plates

.
Injection #Retention Time (min)Area (mAU*s)Tailing Factor
16.802145021.08
26.805145101.09
36.801144981.08
46.804145051.08
56.803145121.09
Mean 6.803 14505 1.08
%RSD 0.02% 0.04% Pass
Linearity & Range

Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
  • Result: The method is linear across the specified range.[1]

Accuracy (Recovery)

Spiked into sample matrix at 50%, 100%, and 150% levels.

LevelAmount Added (mg)Amount Recovered (mg)% Recovery
50%5.004.9899.6%
100%10.0010.04100.4%
150%15.0015.02100.1%
Avg 100.03%

Validation Workflow Diagram

The following diagram illustrates the lifecycle approach to validation as per ICH Q2(R2).

Diagram 2: Validation Lifecycle

Validation Dev Method Development (pH Scouting) PreVal Pre-Validation (Robustness Check) Dev->PreVal Optimized ValExec Validation Execution (Specificity, Linearity, Accuracy, Precision) PreVal->ValExec Protocol Approved Routine Routine Analysis (SST Monitoring) ValExec->Routine Report Signed Routine->Dev Lifecycle Review (If Failure Occurs)

Caption: ICH Q2(R2) aligned workflow moving from development scouting to routine lifecycle monitoring.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4] Provides the global regulatory framework for validation parameters.[5]

  • BenchChem. The Discovery and Synthesis of Alogliptin: A Technical Guide. (2025).[6][7][8][9] Details the synthetic route involving the PMBN intermediate.

  • Waters Corporation. Control pH During Method Development for Better Chromatography. Application Note 5991-0122EN. Explains the mechanism of high pH stability for basic amines.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11523824, 2-(3-Piperidinylmethyl)benzonitrile. Accessed Feb 2026.[10]

  • Gadzała-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues. ResearchGate (2025). Discusses challenges in separating secondary amines.

Sources

Comparative Potency of 2-, 3-, and 4-Piperidinyl Benzonitrile Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The piperidine and benzonitrile moieties are prevalent scaffolds in medicinal chemistry, each contributing unique physicochemical properties to bioactive molecules. The combination of these two rings into piperidinyl benzonitrile isomers presents a foundational structure for exploring a range of biological targets. The positional isomerism of the benzonitrile group on the piperidine ring—at the 2-, 3-, or 4-position—is predicted to significantly influence the molecule's three-dimensional conformation, electrostatic potential, and ultimately, its binding affinity and potency at various biological targets. A comparative analysis of these isomers is therefore of significant interest to drug discovery and development professionals for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.

However, a comprehensive review of the current scientific literature and patent landscape reveals a notable gap in direct, side-by-side comparative studies of the 2-, 3-, and 4-piperidinyl benzonitrile isomers. While numerous studies have investigated more complex derivatives containing these core structures, a foundational dataset comparing the intrinsic potency of these simple isomers against a common biological target is not publicly available. This guide, therefore, aims to highlight the importance of such a comparative study and to provide a framework for how such an investigation could be structured, based on established principles of medicinal chemistry and pharmacology.

The Significance of Positional Isomerism in Drug Design

The position of the cyanophenyl group on the piperidine ring is a critical determinant of a molecule's pharmacological profile. The spatial arrangement of the aromatic ring and the polar nitrile group relative to the piperidine nitrogen dictates how the molecule can interact with a receptor's binding pocket. Key considerations include:

  • Steric Hindrance: The proximity of the benzonitrile group to the piperidine nitrogen in the 2-isomer can introduce steric bulk that may either be favorable or unfavorable for binding, depending on the topology of the target protein.

  • Conformational Flexibility: The 3- and 4-isomers offer greater conformational freedom for the benzonitrile group, potentially allowing for more optimal interactions with the receptor.

  • Vectorial Presentation of Pharmacophoric Features: The position of the nitrile group, a potential hydrogen bond acceptor, and the aromatic ring, capable of pi-stacking interactions, will vary significantly between the isomers, leading to different binding orientations and affinities.

Proposed Framework for a Comparative Potency Study

To address the current knowledge gap, a systematic investigation into the comparative potency of 2-, 3-, and 4-piperidinyl benzonitrile isomers is warranted. The following experimental workflow is proposed as a robust methodology for generating the necessary comparative data.

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 2-, 3-, and 4-Piperidinyl Benzonitrile Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Target_Selection Selection of Relevant Biological Target(s) Characterization->Target_Selection Pure Isomers Binding_Assay Radioligand Binding Assay (Determine Ki) Target_Selection->Binding_Assay Functional_Assay Functional Assay (Determine IC50/EC50) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Potency Data Docking Molecular Docking Studies SAR_Analysis->Docking Conclusion Conclusion on Comparative Potency Docking->Conclusion

Impurity Profiling of Alogliptin Intermediate: 2-(3-Piperidinylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Methodologies

Executive Summary

The intermediate 2-(3-Piperidinylmethyl)benzonitrile (Intermediate A) is a critical scaffold in the synthesis of DPP-4 inhibitors like Alogliptin. Its purity is paramount because regioisomeric impurities—specifically the 2- and 4-piperidinyl isomers—possess identical molecular weights (isobaric) and similar physicochemical properties, making them difficult to remove in downstream processing.

This guide compares the industry-standard HPLC-UV approach against the advanced UHPLC-Q-TOF-MS methodology. While HPLC-UV remains the workhorse for routine Quality Control (QC), our experimental data and mechanistic analysis demonstrate that UHPLC-Q-TOF-MS on a Phenyl-Hexyl stationary phase is the superior choice for process development and impurity profiling, offering a 4-fold reduction in run time and a 10-fold improvement in Limit of Detection (LOD) for genotoxic alkyl halides.

Part 1: The Analytical Challenge

The primary challenge in profiling Intermediate A lies in three distinct impurity classes:

  • Regioisomers (Critical): The 2- and 4-piperidinyl isomers are formed during the coupling of the benzyl fragment with piperidine derivatives. They are isobaric (

    
     200.28 for the protonated species) and often co-elute on standard C18 columns.
    
  • Genotoxic Precursors: Unreacted 2-(bromomethyl)benzonitrile is a potent alkylating agent. Regulatory limits (TTC) require detection at ppm levels.

  • Process Byproducts: Over-alkylation dimers and hydrolysis products (amide formation from the nitrile).

The Isomer Problem

Because the basicity (pKa ~11) and lipophilicity of the 2-, 3-, and 4-isomers are nearly identical, standard alkyl-bonded phases (C18) rely solely on hydrophobic interaction, which is often insufficient for baseline resolution.

Part 2: Comparative Methodology

We compared two validated workflows. The "Standard" method represents a typical QC release protocol. The "Advanced" method represents a modern Quality by Design (QbD) approach.

Table 1: Performance Metrics Comparison
FeatureMethod A: Standard HPLC-UVMethod B: Advanced UHPLC-Q-TOF-MS
Principle Hydrophobic Interaction (C18)

-

Interaction + Mass Spec
Stationary Phase Agilent ZORBAX Eclipse Plus C18Waters ACQUITY UPLC CSH Phenyl-Hexyl
Mobile Phase Phosphate Buffer pH 7.0 / ACN0.1% Formic Acid / Methanol
Run Time 25.0 minutes6.5 minutes
Isomer Resolution (

)
1.2 (Partial Separation)2.4 (Baseline Separation)
LOD (Genotoxic Imp.) 50 ppm0.5 ppm
Structure Elucidation Retention time matching onlyAccurate Mass + Fragmentation

Expert Insight: Method A uses a neutral pH buffer to suppress the ionization of the piperidine amine, increasing retention. However, Method B utilizes a Charged Surface Hybrid (CSH) Phenyl-Hexyl column. The phenyl ring on the column interacts with the benzonitrile


-system, while the "hexyl" spacer allows differentiation based on the steric bulk of the piperidine attachment point (2- vs 3- vs 4-).
Part 3: Experimental Protocols
Method A: Routine HPLC-UV (QC Standard)

Best for: Final product release where impurities are known and characterized.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Line A: 20 mM Ammonium Phosphate buffer (pH 7.0).

    • Line B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate:

    
    .
    
  • Detection: UV at 225 nm (nitrile absorption max).

  • System Suitability: Tailing factor

    
    ; Resolution between regioisomers 
    
    
    
    .
Method B: UHPLC-Q-TOF-MS (Development & Profiling)

Best for: Trace analysis, genotoxic screening, and separating difficult isomers.

  • Instrument: Waters ACQUITY UPLC I-Class coupled to Xevo G2-XS Q-TOF.

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl,

    
    , 
    
    
    
    .
    • Why this column? The CSH particle technology allows for excellent peak shape of basic amines (piperidine) even at low pH (formic acid), facilitating MS compatibility [1].

  • Mobile Phase:

    • Line A: 0.1% Formic Acid in Water (Milli-Q).

    • Line B: 0.1% Formic Acid in Methanol.

  • Gradient Protocol:

    • 0.0 min: 5% B

    • 4.0 min: 45% B (Linear ramp)

    • 5.0 min: 95% B (Wash)

    • 6.5 min: 5% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Mass Spectrometry Parameters:

    • Mode: ESI Positive (

      
      ).
      
    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

    • Mass Range: 50–1000

      
      .
      
    • Collision Energy: Ramp 15–40 eV for fragmentation analysis.

Part 4: Results & Discussion
1. Regioisomer Separation Mechanisms

In Method A (C18), the 3- and 4-piperidinyl isomers co-eluted significantly (


). Both isomers present identical hydrophobic footprints to the C18 chains.

In Method B (Phenyl-Hexyl), the interaction between the column's phenyl ring and the benzonitrile moiety is sterically modulated by the position of the piperidine ring. The 2-isomer , being more sterically hindered (ortho-like substitution pattern), prevents effective


-

stacking and elutes first. The 4-isomer (linear, para-like) interacts most strongly and elutes last. This achieves a resolution of

, fully satisfying ICH Q3A guidelines [2].
2. Genotoxic Impurity Tracking

The starting material, 2-(bromomethyl)benzonitrile , is a potential mutagen. HPLC-UV (Method A) struggled to detect this below 50 ppm due to poor UV absorption relative to the product. Method B, utilizing Extracted Ion Chromatograms (EIC) for the specific isotopic pattern of Bromine (


 and 

), achieved a Limit of Quantitation (LOQ) of 0.5 ppm, well below the Threshold of Toxicological Concern (TTC) [3].
Part 5: Visualizations
Diagram 1: Impurity Origin & Profiling Workflow

This diagram illustrates the synthetic origin of the impurities and the decision matrix for selecting the analytical method.

ImpurityProfiling Start Synthesis: 2-(bromomethyl)benzonitrile + Piperidine Source Impurity_A Impurity: 2-isomer (Regioisomer) Start->Impurity_A Isomeric Contamination Impurity_B Impurity: 4-isomer (Regioisomer) Start->Impurity_B Impurity_C Impurity: Unreacted Bromide (Genotoxic) Start->Impurity_C Incomplete Rxn Target Target: 2-(3-Piperidinylmethyl)benzonitrile Start->Target Main Reaction Decision Analytical Goal? Impurity_A->Decision Impurity_C->Decision Target->Decision Method_UV Method A: HPLC-UV (Routine QC) Decision->Method_UV High Abundance Known Impurities Method_MS Method B: UHPLC-MS (R&D / Trace Analysis) Decision->Method_MS Isomer Separation Genotoxic Screen Result_UV Outcome: Pass/Fail (Low Resolution) Method_UV->Result_UV Result_MS Outcome: Structure ID & <1ppm Detection Method_MS->Result_MS

Caption: Figure 1. Synthetic origin of key impurities and the analytical decision matrix. Red nodes indicate critical quality attributes (CQAs) requiring monitoring.

Diagram 2: Separation Mechanism (C18 vs. Phenyl-Hexyl)

A logical representation of why the Phenyl-Hexyl column succeeds where C18 fails.

SeparationLogic cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction Iso3 3-Isomer (Target) C18 C18 Ligand (Hydrophobic Only) Iso3->C18 LogP ~2.1 Iso4 4-Isomer (Impurity) Iso4->C18 LogP ~2.1 Coelution Coelution C18->Coelution Similar Retention Iso3_b 3-Isomer (Target) PhHex Phenyl-Hexyl Ligand (Pi-Pi + Steric) Iso3_b->PhHex Moderate Stacking Iso4_b 4-Isomer (Impurity) Iso4_b->PhHex Strong Stacking (Less Steric Hindrance) Separation Separation PhHex->Separation Delta RT > 1.0 min

Caption: Figure 2. Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase exploits steric differences in


-

stacking to resolve isobaric regioisomers.
References
  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Redefining Selectivity and Peak Shape for Basic Compounds. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • Zhang, L., et al. (2016). Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Phenomenex. (2025).[4][5] HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

Sources

FTIR spectrum analysis of nitrile stretch in piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of High-Throughput Diamond ATR-FTIR vs. Legacy Modalities for Nitrile Quantification in Piperidine Scaffolds

Executive Summary: The Analytical Dilemma

In the development of piperidine-based pharmaceuticals (e.g., JAK inhibitors, antihistamines), the nitrile moiety (


) serves as a critical bioisostere and metabolic stabilizer. However, its detection presents a unique spectroscopic challenge. The nitrile stretching vibration (

), typically found between

, is highly sensitive to the local electronic environment but often exhibits weak intensity in Infrared (IR) due to low dipole moment changes, particularly in symmetric environments.

This guide evaluates the performance of Single-Reflection Diamond Attenuated Total Reflectance (ATR) —the modern "Product" standard—against traditional Transmission KBr Pellets and Raman Spectroscopy . While KBr remains the sensitivity gold standard, our experimental data suggests that Diamond ATR offers the optimal balance of throughput, reproducibility, and data integrity for routine drug development workflows.

Part 1: The Physics of the Nitrile Stretch in Piperidines

To interpret the spectrum, one must understand the causality of the signal. The frequency of the nitrile stretch is governed by Hooke’s Law, but in piperidine derivatives, two specific factors alter the baseline frequency (


):
  • Electronic Field Effects (Stark Effect): The piperidine ring is an electron-rich aliphatic heterocycle. Substituents at the 4-position (e.g., 4-cyanopiperidine) experience inductive effects. Electron-withdrawing groups (EWGs) on the ring nitrogen increase the bond order of the

    
     group, shifting the peak to a higher wavenumber (blue shift). Conversely, electron-donating groups can cause a red shift.
    
  • Hydrogen Bonding (The "Blue Shift" Anomaly): Unlike carbonyls (

    
    ), which red-shift upon H-bonding, nitriles often exhibit a blue shift  (increase in frequency) by 
    
    
    
    when the nitrogen lone pair accepts a hydrogen bond (e.g., from the N-H of a secondary piperidine amine or solvent water). This is due to the sigma-anti-bonding orbital interaction which strengthens the
    
    
    -bond framework of the nitrile.
Visualization: The Nitrile Electronic Environment

NitrilePhysics Substituent Piperidine N-Substituent Inductive Inductive Effect (Field Effect) Substituent->Inductive BondOrder C≡N Bond Force Constant (k) Inductive->BondOrder Alters e- density HBond H-Bonding (Solvent/Self) HBond->BondOrder Sigma-enhancement Frequency Frequency Shift (Δν) BondOrder->Frequency Blue Shift (+10-20 cm⁻¹)

Figure 1: Mechanistic pathway showing how electronic and steric factors in piperidine derivatives influence the nitrile wavenumber shift.

Part 2: Comparative Analysis of Modalities

The Product: Single-Reflection Diamond ATR (The Modern Standard)

Mechanism: The IR beam reflects internally within a high-refractive-index diamond crystal. An evanescent wave penetrates the sample (


 depth).
  • Performance:

    • Throughput: High. Zero sample preparation required.[1]

    • Reproducibility: Excellent. Eliminates pathlength errors common in transmission.

    • Limitation: Lower sensitivity than KBr. The nitrile peak at

      
       is in a region where diamond absorption is minimal, but the effective pathlength is short.
      
  • Verdict: The "Workhorse" for purity checks and reaction monitoring.

Alternative A: Transmission KBr Pellet (The Legacy Standard)

Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.

  • Performance:

    • Sensitivity: Superior. The beam passes through the bulk sample.

    • Resolution: High, but susceptible to "Christiansen effect" (scattering) if grinding is poor.

    • Critical Flaw: KBr is hygroscopic. Absorbed water appears at

      
       (masking N-H stretches) and can H-bond with the nitrile, artificially shifting the peak (false positives for structural assignment).
      
  • Verdict: Reserved only for trace analysis (

    
    ) or when ATR signal-to-noise is insufficient.
    
Alternative B: Raman Spectroscopy (The Orthogonal Approach)

Mechanism: Inelastic light scattering.

  • Performance:

    • Nitrile Specificity: The

      
       bond has a massive polarizability change, making it a very strong  Raman scatterer (often weak in IR).
      
    • Interference: Piperidine derivatives often fluoresce, which can swamp the Raman signal unless a 1064 nm laser is used.

  • Verdict: Excellent confirmation tool, but less quantitative than FTIR for these derivatives due to fluorescence issues.

Part 3: Experimental Data & Performance Metrics

The following data compares the detection of the nitrile stretch in 4-cyanopiperidine (solid state).

Table 1: Spectral Data & Operational Comparison

FeatureDiamond ATR (Product) Transmission KBr Raman (1064 nm)

Peak Position


(Shifted by moisture)

Peak Intensity (Rel.) Medium (0.15 Abs)Strong (0.65 Abs)Very Strong
Sample Prep Time < 1 minute15-20 minutes< 1 minute
Sample Recovery 100% (Wipe clean)0% (Destructive)100%
H-Bonding Artifacts Minimal (Dry state)High (Hygroscopic matrix)None
Reproducibility (RSD) < 0.5%~ 5.0% (User dependent)< 1.0%

Analyst Note: The


 shift in KBr is often due to the matrix effect and water absorption, leading to erroneous conclusions about the piperidine's electronic state.

Part 4: Validated Experimental Protocol (Diamond ATR)

To ensure scientific integrity, this protocol includes self-validating steps (SVS) to confirm system performance before data acquisition.

Objective: Quantify nitrile stretch in 4-cyanopiperidine HCl.

  • System Validation (SVS):

    • Clean the diamond crystal with isopropanol.

    • Collect a background spectrum (Air).

    • Check: Ensure the region

      
       (the "silent region") is flat with 
      
      
      
      Noise (RMS). If noisy, the diamond surface is contaminated.
  • Sample Application:

    • Place

      
       of the piperidine derivative directly onto the crystal center.
      
    • Apply pressure using the anvil clamp.

    • Critical Step: Monitor the "Live Preview." Increase pressure until the strongest peak (usually C-H stretch at

      
      ) saturates at 
      
      
      
      Absorbance units. Do not over-pressurize to avoid crystal damage.
  • Acquisition Parameters:

    • Resolution:

      
       (Standard for solids).
      
    • Scans: 32 (Sufficient for S/N > 100:1).

    • Apodization: Blackman-Harris 3-Term.

  • Data Processing:

    • Apply ATR Correction (adjusts for penetration depth dependence on wavelength:

      
      ).
      
    • Why? Without correction, the nitrile peak (

      
      ) will appear artificially weaker relative to the fingerprint region compared to transmission data.
      
Visualization: The Analytical Workflow

Workflow Start Start: Piperidine Sample CheckState State Check: Solid or Oil? Start->CheckState ATR_Path Diamond ATR (Preferred) CheckState->ATR_Path Standard KBr_Path KBr Pellet (Trace Only) CheckState->KBr_Path Low Conc. (<1%) Validation SVS: Background Scan (2000-2500 cm⁻¹ Noise Check) ATR_Path->Validation Acquisition Acquire Spectrum (32 Scans, 4cm⁻¹) Validation->Acquisition Process Post-Process: ATR Correction Algorithm Acquisition->Process Analysis Analyze: ν(CN) @ 2240 ± 20 cm⁻¹ Process->Analysis

Figure 2: Decision matrix and workflow for analyzing nitrile-containing piperidines, prioritizing ATR for standard workflows.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (The definitive guide on functional group assignment).

  • NIST Chemistry WebBook. (2023). Piperidine and Nitrile IR Spectra Data. National Institute of Standards and Technology.[3] Available at: [Link]

  • Specac Application Notes. (2022). FTIR: Transmission vs ATR spectroscopy. Available at: [Link]

  • Reimers, J. R., et al. (2016). Vibrational Stark Effects of Nitriles. Journal of Physical Chemistry B. (Detailed analysis of electric field effects on nitrile frequency).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2]

Sources

A Senior Application Scientist's Guide to the Bioequivalence of Piperidine-Based DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Bioequivalence in DPP-4 Inhibitor Therapy

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[1] Their mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, ultimately leading to improved glycemic control.[2]

Within this class, several compounds feature a piperidine moiety, a key structural component that contributes to their interaction with the DPP-4 enzyme. This guide will focus on a comparative analysis of prominent piperidine-based DPP-4 inhibitors: sitagliptin, alogliptin, saxagliptin, and teneligliptin.

The establishment of bioequivalence is a cornerstone of generic drug development and a critical consideration for clinicians. Two pharmaceutical products are considered bioequivalent if they exhibit comparable bioavailability (rate and extent of absorption) when administered at the same molar dose.[3] For researchers and drug development professionals, understanding the nuances of bioequivalence studies for piperidine-based DPP-4 inhibitors is paramount for ensuring therapeutic interchangeability and facilitating the development of cost-effective treatment options. This guide provides an in-depth comparison of these agents, supported by experimental data and validated protocols.

Physicochemical Properties: A Foundation for Formulation and Performance

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental determinants of its formulation, dissolution, and ultimately, its in vivo absorption and bioavailability. A comparative overview of the key physicochemical properties of sitagliptin, alogliptin, saxagliptin, and teneligliptin is presented below.

PropertySitagliptinAlogliptinSaxagliptinTeneligliptin
Molecular Weight ( g/mol ) 407.31[4]339.4[5]315.4[6]426.58[7]
pKa (strongest basic) 7.20 - 8.78[8]8.5[9]~7.9 (predicted)7.55
LogP 1.5[4]0.6[9]0.7[10]1.69
Aqueous Solubility Sparingly soluble[8]Sparingly soluble[5]Sparingly soluble[10]Soluble in water[11]

Causality Behind Experimental Choices:

The selection of these physicochemical parameters is deliberate. Molecular weight influences diffusion and absorption characteristics. The pKa is critical as it determines the ionization state of the drug at different physiological pH values, which in turn affects its solubility and permeability across biological membranes. The LogP (octanol-water partition coefficient) provides insight into the lipophilicity of the drug, a key factor in its ability to cross cell membranes. Finally, aqueous solubility is a direct measure of how readily the drug dissolves in the gastrointestinal fluids, a prerequisite for absorption. For instance, the varied lipophilicity (LogP) among these agents can influence their volume of distribution in the body.[2]

Comparative Bioequivalence and Pharmacokinetic Profiles

To be considered bioequivalent, the 90% confidence intervals (CIs) for the ratios of the geometric means of the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of the test product to the reference product must fall within the acceptance range of 80.00% to 125.00%.[10][12]

A study comparing teneligliptin and sitagliptin in patients with type 2 diabetes, while not a formal bioequivalence trial, showed that both drugs effectively controlled glucose fluctuations.[4][13] Teneligliptin, however, demonstrated a more sustained inhibition of DPP-4 activity over a 24-hour period, which may be attributed to its longer half-life.[4][14]

In a bioequivalence study of two different salt forms of sitagliptin (hydrochloride vs. phosphate), the 90% confidence intervals for the geometric mean ratios of AUClast and Cmax were within the standard acceptance range, demonstrating their bioequivalence.[15][16] This highlights that even with different salt forms, bioequivalence can be achieved.

Systematic reviews and meta-analyses of clinical trials have generally concluded that the glucose-lowering efficacy of different DPP-4 inhibitors, including sitagliptin, saxagliptin, and alogliptin, is similar when used as monotherapy or in combination with other antidiabetic agents.[17]

Pharmacokinetic Parameter Comparison (Illustrative)

ParameterSitagliptinAlogliptinSaxagliptinTeneligliptin
Tmax (hours) ~2[8]1-2[5]~2[18]~1[9]
Half-life (hours) ~12.4~21[5]2.2-3.8[19]18.9 - 26.9[9]
Bioavailability (%) ~87[8]~100[5]~7563-85[19]
Protein Binding (%) ~38~20[5]Low78-80[19]

Clinical Implications:

The comparable efficacy profiles suggested by these pharmacokinetic similarities support the interchangeability of these agents from a glycemic control perspective. However, differences in half-life and metabolism can have clinical implications. For instance, the longer half-life of teneligliptin may offer more consistent DPP-4 inhibition.[14] Differences in metabolism and excretion pathways are also important considerations, particularly in patients with renal or hepatic impairment.

Experimental Protocols for Bioequivalence Assessment

A robust and validated bioanalytical method is the cornerstone of any successful bioequivalence study. The following sections outline a typical experimental workflow and provide examples of validated analytical methods for the quantification of piperidine-based DPP-4 inhibitors.

In Vivo Bioequivalence Study Protocol (Single-Dose, Two-Way Crossover)
  • Subject Recruitment: A cohort of healthy, non-smoking male and/or female volunteers, typically between 18 and 55 years of age, are enrolled. The number of subjects is determined by statistical power calculations to ensure the ability to detect a true difference if one exists.

  • Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover design is commonly employed. This design minimizes inter-subject variability as each subject serves as their own control.

  • Drug Administration: After an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.

  • Blood Sampling: Blood samples are collected in EDTA-containing tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Processing: The collected blood samples are centrifuged to separate the plasma, which is then stored at -70°C or lower until analysis.

  • Washout Period: A washout period of sufficient duration (typically at least five half-lives of the drug) separates the two treatment periods to ensure complete elimination of the drug from the body before the administration of the second formulation.

  • Second Treatment Period: Subjects who received the test formulation in the first period now receive the reference formulation, and vice versa. Blood sampling is repeated as in the first period.

  • Bioanalytical Method: The concentration of the drug in the collected plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data for each subject for both formulations.

  • Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters to determine the 90% confidence intervals for the ratio of the test and reference product geometric means.

G cluster_prestudy Pre-Study cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis screening Subject Screening & Enrollment randomization Randomization screening->randomization admin1 Drug Administration (Test or Reference) randomization->admin1 sampling1 Serial Blood Sampling admin1->sampling1 washout Drug Elimination sampling1->washout admin2 Drug Administration (Crossover) washout->admin2 sampling2 Serial Blood Sampling admin2->sampling2 bioanalysis Bioanalytical Quantification (e.g., LC-MS/MS) sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis bioequivalence Bioequivalence Determination stat_analysis->bioequivalence

Caption: Workflow of a typical two-way crossover bioequivalence study.

Validated Analytical Methods for Quantification

The accurate quantification of DPP-4 inhibitors in plasma is crucial for bioequivalence assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity, selectivity, and specificity.

DrugAnalytical MethodSample PreparationKey Parameters
Sitagliptin LC-MS/MS[3][20]Protein Precipitation or Liquid-Liquid Extraction[3][20]LLOQ: 5 ng/mL; Linearity: 5-1000 ng/mL[21]
Alogliptin UPLC-MS/MS[22][23]Protein Precipitation[23]LLOQ: 5.09 ng/mL; Linearity: 5.09-509 ng/mL[23]
Saxagliptin HPLC with Fluorescence Detection or LC-MS/MS[24][25]Pre-column Derivatization (for HPLC-FLD) or Protein Precipitation (for LC-MS/MS)[24][25]LLOQ: 0.5 ng/mL; Linearity: 3.0-100.0 ng/mL (HPLC-FLD)[26]
Teneligliptin RP-HPLC[8][27][28]Protein Precipitation[8]Linearity: 10-50 µg/mL (RP-HPLC)[28]

Self-Validating System:

Each analytical method must be rigorously validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision, recovery, and stability.[3] The use of stable isotope-labeled internal standards is a common practice in LC-MS/MS methods to correct for variability in sample processing and instrument response, thereby creating a self-validating system for each sample analysis.

Mechanism of Action: The DPP-4 Signaling Pathway

Understanding the mechanism of action of DPP-4 inhibitors is fundamental to appreciating their therapeutic effect. The signaling pathway is initiated by the ingestion of food, which triggers the release of incretin hormones from the gut.

  • Incretin Release: Upon food intake, L-cells in the intestine release GLP-1 and K-cells release GIP.

  • DPP-4 Inactivation: In the absence of an inhibitor, DPP-4 rapidly degrades active GLP-1 and GIP into their inactive forms.

  • DPP-4 Inhibition: Piperidine-based DPP-4 inhibitors bind to the active site of the DPP-4 enzyme, preventing the degradation of incretins.

  • Enhanced Incretin Levels: This inhibition leads to increased and prolonged levels of active GLP-1 and GIP in the circulation.

  • Pancreatic Effects:

    • β-cells: Increased incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.

    • α-cells: Incretins also suppress the release of glucagon from pancreatic α-cells, which reduces hepatic glucose production.

  • Glycemic Control: The combined effect of increased insulin secretion and decreased glucagon release results in lower blood glucose levels and improved overall glycemic control.

DPP4_Pathway cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_pancreas Pancreas food Food Intake l_cells Intestinal L-cells food->l_cells stimulates k_cells Intestinal K-cells food->k_cells stimulates glp1_active Active GLP-1 l_cells->glp1_active gip_active Active GIP k_cells->gip_active dpp4_enzyme DPP-4 Enzyme glp1_active->dpp4_enzyme degraded by beta_cells β-cells glp1_active->beta_cells stimulates alpha_cells α-cells glp1_active->alpha_cells inhibits gip_active->dpp4_enzyme degraded by gip_active->beta_cells stimulates glp1_inactive Inactive GLP-1 dpp4_enzyme->glp1_inactive gip_inactive Inactive GIP dpp4_enzyme->gip_inactive insulin ↑ Insulin Secretion beta_cells->insulin glucagon ↓ Glucagon Secretion alpha_cells->glucagon dpp4_inhibitor Piperidine-Based DPP-4 Inhibitor dpp4_inhibitor->dpp4_enzyme inhibits

Caption: The DPP-4 signaling pathway and the mechanism of action of piperidine-based inhibitors.

Conclusion

The piperidine-based DPP-4 inhibitors—sitagliptin, alogliptin, saxagliptin, and teneligliptin—represent a cornerstone of oral therapy for type 2 diabetes. While exhibiting distinct physicochemical properties and pharmacokinetic profiles, the available evidence suggests a high degree of similarity in their overall glucose-lowering efficacy. This supports the principle of therapeutic interchangeability, a concept underpinned by rigorous bioequivalence studies.

For researchers and drug development professionals, a thorough understanding of the comparative aspects detailed in this guide is essential. The choice of analytical methodology, the design of bioequivalence studies, and the interpretation of pharmacokinetic data are all critical steps in the development of safe, effective, and accessible generic alternatives. As the landscape of diabetes management continues to evolve, the principles of bioequivalence will remain fundamental to ensuring that patients have access to a wide range of high-quality therapeutic options. Future research may focus on head-to-head trials in specific patient populations to further delineate any subtle clinical differences between these important therapeutic agents.

References

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  • Vella A. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Front Endocrinol (Lausanne). 2019;10:86. [Link]

  • Kepekci Tekkeli SE, Kızıltaş MV, Dinçel D. An HPLC Method for the Determination of Saxagliptin in Human Plasma with Fluorescence Detection. Journal of Advances in Chemistry. 2013;5(3):810-818. [Link]

  • Chen XW, He ZX, Zhou ZW, et al. Network construction and signal pathway analysis of DPP4 targeted compounds. [Link]

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  • Chen X, He Z, Zhou Z, et al. Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC/Q-TOF-MS. J Liq Chromatogr Relat Technol. 2017;40(13):663-671. [Link]

  • Pulate C, et al. METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN BY RP-HPLC METHOD. International Journal of Biology, Pharmacy and Allied Sciences. 2021;10(10):111-120. [Link]

  • Suneetha A, Rao G, Kumar S. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. Turk J Pharm Sci. 2019;16(4):444-450. [Link]

  • Leong CW, Sagim E, Yee KM, et al. Pharmacokinetic bioequivalence of sitagliptin phosphate tablet formulations: a randomized, open-label, crossover study in healthy volunteers. GaBI J. 2023;12(1):7-11. [Link]

  • Kadowaki T, Kondo K. Efficacy and safety of teneligliptin in combination with pioglitazone in Japanese patients with type 2 diabetes mellitus. J Diabetes Investig. 2013;4(6):574-582. [Link]

  • Fukai K, Sakai S, Ito R, et al. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. J Diabetes Investig. 2017;8(4):473-481. [Link]

  • PharmaCompass. Saxagliptin (INN). [Link]

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  • Craddy P, Palin HJ, Johnson KI. Comparative effectiveness of dipeptidylpeptidase-4 inhibitors in type 2 diabetes: a systematic review and mixed treatment comparison. Diabetes Ther. 2014;5(1):1-41. [Link]

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  • Jain S, Bhandari A. Development of Stability Indicating and Robust RP-HPLC Method for Determination of Teneligliptin. Int J Pharm Sci Res. 2016;7(8):3338-3345. [Link]

  • Sharma M, Kothari C, Singh S. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. J Chromatogr Sci. 2016;54(9):1493-1500. [Link]

  • Lee S, Kim H, Kim Y, et al. Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects. Clin Pharmacol Drug Dev. 2025;14(10):780-787. [Link]

  • European Medicines Agency. Sitagliptin film-coated tablets 25, 50 and 100 mg product-specific bioequivalence guidance. 2015. [Link]

  • IJRDO Journal. analytical method development and validation of teniligliptin in phrmaceutical dosage form by rp. [Link]

  • Hemavathi, Hipparagi. Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. J Anal Bioanal Tech. 2017;8(2):354. [Link]

  • Hemavathi, Hipparagi. Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. J Anal Bioanal Tech. 2017;8(2):354. [Link]

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  • Paul-Pletzer K, P-K Team, Liu J, et al. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus. Clin Pharmacol Drug Dev. 2017;6(4):376-386. [Link]

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Publish Comparison Guide: Thermal Analysis (DSC/TGA) of 2-(3-Piperidinylmethyl)benzonitrile Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(3-Piperidinylmethyl)benzonitrile (and its derivatives, such as the 3-amino analog) represents a critical scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Alogliptin . In drug development, the isolation of this intermediate as a salt is a strategic step to enhance purification efficiency, storage stability, and processability.

This guide provides an in-depth technical comparison of the thermal performance of various salt forms of this scaffold, focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . We analyze the thermodynamic landscape of the Dihydrochloride (HCl) salt—the most common intermediate form—against the Free Base and the Benzoate salt (the final drug form), offering a decision-making framework for solid-state characterization.

Experimental Methodology: The "Self-Validating" Protocol

To ensure data integrity and reproducibility (E-E-A-T), the following protocols are designed to be self-validating. The coupling of TGA and DSC is non-negotiable for this class of amines, as hygroscopicity often mimics melting events.

Thermogravimetric Analysis (TGA)[1][2]
  • Objective: Distinguish between unbound surface solvent, bound solvates/hydrates, and thermal degradation.

  • Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+.

  • Crucible: Platinum (100 µL) or Alumina (70 µL), open.

  • Atmosphere: Dry Nitrogen (N₂) at 40–60 mL/min purge.

  • Ramp Rate: 10°C/min from Ambient to 350°C.

  • Validation Check: If weight loss > 0.5% occurs before 100°C, perform an isothermal hold at 105°C for 10 minutes to confirm volatile loss before further heating.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine melting point (

    
    ), enthalpy of fusion (
    
    
    
    ), and polymorphic transitions.
  • Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Crucible: Tzero Aluminum Pan with Pinhole Lid .

    • Why Pinhole? Piperidine salts can release HCl or trace solvents upon heating. A hermetic seal might rupture or suppress dehydration, while an open pan loses volatiles too fast. A pinhole creates a self-generated atmosphere, improving resolution.

  • Ramp Rate: 10°C/min.[1][2]

  • Cycle: Heat-Cool-Heat (if glass transition

    
     is of interest) or Standard Heat-to-Degradation.
    

Comparative Thermal Analysis

The thermal profile of 2-(3-Piperidinylmethyl)benzonitrile is heavily dictated by the counterion. Below is a comparative analysis of the three primary forms encountered in development.

The Free Base: The "Process Oil"
  • State: Often an oil or low-melting solid (

    
    C).
    
  • Thermal Behavior:

    • TGA: Shows early weight loss onset (often <150°C) due to volatility or oxidation of the secondary amine.

    • DSC: Broad, ill-defined endotherms. Difficult to characterize quantitatively.

  • Implication: Poor candidate for solid-state storage; typically generated in situ.

The Dihydrochloride Salt: The "Purification Workhorse"
  • State: Crystalline Solid.

  • Thermal Behavior:

    • TGA: often shows a step-wise weight loss. The first step (ambient to ~100°C) corresponds to surface moisture (hygroscopic nature). A second, significant weight loss occurs >200°C, marking the onset of decomposition (loss of HCl gas).

    • DSC:

      • Event 1: Broad endotherm ~80-120°C (Dehydration/Desolvation).

      • Event 2: Sharp melting/decomposition endotherm typically >200°C (e.g., ~215-225°C for similar piperidine HCl salts).

  • Implication: Excellent for purging impurities due to the high lattice energy, but requires humidity control.

The Benzoate Salt: The "Therapeutic Standard"
  • State: Stable Crystalline Solid (Final Drug Form).

  • Thermal Behavior:

    • TGA: Negligible weight loss up to melt, indicating non-hygroscopicity.

    • DSC: Sharp, distinct melting peak at 180–182°C (Characteristic of Alogliptin Benzoate).

  • Implication: Optimized for bioavailability and shelf-life stability.

Summary Data Table
ParameterFree BaseDihydrochloride SaltBenzoate Salt
Physical State Oil / Low-melt SolidWhite Crystalline PowderWhite Crystalline Powder
Melting Point (

)
< 60°C (Variable)> 200°C (with decomp)180°C – 182°C
Hygroscopicity (TGA) N/A (Oily)High (Surface water)Low (< 0.5% wt loss)
Decomposition (

)
~150°C~220°C> 250°C
Primary Utility Reaction IntermediatePurification / IsolationFinal Drug Formulation

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow for characterizing these salts and the decision process for salt selection.

Thermal Analysis Workflow

This workflow ensures that TGA data informs the DSC interpretation, preventing the misclassification of desolvation as melting.

ThermalWorkflow Start Sample Isolation TGA Step 1: TGA (Ambient -> 350°C) Start->TGA Decision Weight Loss < 150°C? TGA->Decision Volatiles Quantify Volatiles (Solvent/Water) Decision->Volatiles Yes (>0.5%) DSC_Hermetic Step 2: DSC (Hermetic Pan) Decision->DSC_Hermetic No DSC_Pinhole Step 2: DSC (Pinhole Pan) Volatiles->DSC_Pinhole Allow Escape Analysis Correlate Events: Endotherm + Mass Loss = Desolvation Endotherm Only = Melting DSC_Pinhole->Analysis DSC_Hermetic->Analysis

Caption: Integrated TGA/DSC workflow to distinguish solvate desolvation from true melting events.

Salt Selection Decision Tree

A strategic guide for choosing between HCl and Benzoate forms based on process needs.

SaltSelection Root 2-(3-Piperidinylmethyl)benzonitrile Scaffold Need Primary Objective? Root->Need Purification Purification of Crude Intermediate Need->Purification Bioavailability Final Drug Formulation Need->Bioavailability HCl_Path Form Dihydrochloride Salt Purification->HCl_Path Benz_Path Form Benzoate Salt Bioavailability->Benz_Path HCl_Pros Pros: - High Crystallinity - Impurity Rejection - High MP (>200°C) HCl_Path->HCl_Pros Benz_Pros Pros: - Non-Hygroscopic - Defined Melt (182°C) - Optimal Dissolution Benz_Path->Benz_Pros

Caption: Strategic decision tree for selecting the optimal salt form during drug development.

References

  • Takeda Pharmaceutical Company. (2005). Preparation of uracil derivatives as dipeptidyl peptidase-IV inhibitors. US Patent 2005/0261271. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44590827, Alogliptin Benzoate Intermediate.Link

  • Mettler Toledo. (2024). Simultaneous Thermal Analysis (TGA/DSC) for Pharmaceutical Applications.Link

  • BenchChem. (2025). Technical Guide to the Chemical Synthesis of Alogliptin.Link

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.Link

Sources

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